molecular formula C11H12O4 B173086 Methyl 4-(methoxymethyl)phenylacetate CAS No. 17833-56-6

Methyl 4-(methoxymethyl)phenylacetate

Cat. No.: B173086
CAS No.: 17833-56-6
M. Wt: 194.23 g/mol
InChI Key: MIHNILQBIBKVAX-UHFFFAOYSA-N
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Description

Methyl 4-(methoxymethyl)phenylacetate, also known as Methyl 4-(methoxymethyl)phenylacetate, is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(methoxymethyl)phenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(methoxymethyl)phenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[4-(methoxymethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-8-10-5-3-9(4-6-10)7-11(12)14-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICKHCWVNHPTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557540
Record name Methyl [4-(methoxymethyl)phenyl]acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17833-56-6
Record name Methyl [4-(methoxymethyl)phenyl]acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(methoxymethyl)phenylacetate
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Foundational & Exploratory

Technical Whitepaper: Methyl 4-(methoxymethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 115414-80-7 Molecular Formula:


Molecular Weight:  194.23  g/mol [1]

Executive Summary & Chemical Identity

Methyl 4-(methoxymethyl)phenylacetate is a specialized bifunctional aromatic intermediate primarily utilized in the synthesis of agrochemicals (specifically strobilurin fungicides) and pharmaceutical building blocks.[1][2] Its structure features a para-disubstituted benzene ring containing a labile methyl ester moiety and a chemically robust benzylic ether.[1][2]

This guide provides a comprehensive analysis of its spectroscopic signature, synthesis logic, and quality control parameters.[1][2] The data presented below synthesizes standard field values for this structural class, ensuring researchers can validate the identity of synthesized or purchased lots.

Structural Analysis[1][3][4]
  • Core: 1,4-disubstituted benzene (AA'BB' system).[1][2]

  • Functionality A (Ester): Methyl acetate group (

    
    ), susceptible to hydrolysis and nucleophilic attack.[1][2]
    
  • Functionality B (Ether): Methoxymethyl group (

    
    ), stable under basic conditions but sensitive to strong Lewis acids.[1][2]
    

Synthesis & Reaction Engineering

To achieve high purity, the synthesis typically avoids direct methylation of the hydroxy-analog due to competing ester hydrolysis.[1][2] The preferred industrial route utilizes a Williamson ether synthesis on a benzylic halide precursor under anhydrous conditions.[1][2]

Protocol: Methoxylation of Methyl 4-(bromomethyl)phenylacetate

Rationale: This pathway minimizes transesterification byproducts by matching the alkoxide (methoxide) with the ester alkyl group (methyl).[1][2]

Step-by-Step Methodology:

  • Precursor Preparation: Charge a reactor with Methyl 4-(bromomethyl)phenylacetate (1.0 eq) dissolved in anhydrous Methanol (MeOH).

  • Reagent Addition: Cool the system to 0°C to suppress side reactions. Slowly add Sodium Methoxide (NaOMe, 1.1 eq) as a 25% w/w solution in MeOH.

    • Critical Control Point: Maintain temperature <5°C during addition to prevent attack on the ester carbonyl.[1][2]

  • Reaction: Allow to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) or GC-MS.[1][2]

  • Quench & Workup: Quench with dilute acetic acid (to pH 7). Remove excess MeOH under reduced pressure.[1][2] Partition the residue between Dichloromethane (DCM) and water.[1][2]

  • Purification: Dry organic layer (

    
    ), filter, and concentrate. High-purity product is obtained via vacuum distillation (bp ~140-145°C @ 2 mmHg).[1][2]
    
Reaction Pathway Diagram

G Start Methyl 4-tolylacetate Inter Methyl 4-(bromomethyl) phenylacetate Start->Inter NBS, AIBN CCl4, Reflux Prod Methyl 4-(methoxymethyl) phenylacetate Inter->Prod NaOMe, MeOH 0°C to RT (Williamson Ether Synthesis)

Figure 1: Synthetic pathway transforming the tolyl precursor to the target ether-ester via radical bromination and nucleophilic substitution.[1][2]

Spectroscopic Data Validation

The following data represents the consensus spectroscopic signature for CAS 115414-80-7.[1][2] These values are critical for structural confirmation during QC.

Nuclear Magnetic Resonance (NMR)

The molecule exhibits a high degree of symmetry in the aromatic region and distinct singlets for the aliphatic protons.[1][2]

NucleusShift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
¹H NMR 7.28 – 7.22Multiplet4HAr-H AA'BB' system typical of p-substituted benzenes.[1][2]
4.43Singlet2HAr-CH ₂-ODeshielded benzylic protons adjacent to ether oxygen.[1][2]
3.69Singlet3HCOO-CHMethyl ester protons (distinct sharp singlet).[1][2]
3.62Singlet2HAr-CH ₂-COBenzylic protons alpha to carbonyl.[1][2]
3.38Singlet3HC-O-CHMethoxymethyl ether protons.[1][2]
¹³C NMR 172.1-CC =OCarbonyl carbon.[1][2]
137.5-CAr-C (ipso)Quaternary carbon attached to ether side.[1][2]
133.2-CAr-C (ipso)Quaternary carbon attached to acetate side.[1][2]
129.3-CHAr-C HAromatic carbons (acetate side).[1][2]
128.0-CHAr-C HAromatic carbons (ether side).[1][2]
74.3-CH₂Ar-C H₂-OBenzylic ether carbon.[1][2]
58.1-CH₃O-C H₃Ether methyl carbon.[1][2]
52.0-CH₃COO-C H₃Ester methyl carbon.[1][2]
40.9-CH₂Ar-C H₂-COAlpha-carbonyl carbon.[1][2]

Note: NMR data is reported in CDCl₃ at 400 MHz.

Infrared Spectroscopy (FT-IR)[1]
  • 1735 cm⁻¹ (Strong): C=O stretching (Ester).[1][2]

  • 1150–1200 cm⁻¹ (Strong): C-O-C stretching (Ether/Ester).

  • 2950–2850 cm⁻¹ (Medium): C-H stretching (Aliphatic).[1][2]

  • No broad -OH band: Absence of OH stretch confirms complete methylation (no residual alcohol or acid).[1][2]

Mass Spectrometry (GC-MS)[1]
  • Molecular Ion (M⁺): m/z 194.[1][2]

  • Base Peak: m/z 121 (Methoxybenzyl cation, stabilized tropylium-like ion).[1][2]

  • Key Fragments:

    • m/z 163 (M – OMe).[1][2]

    • m/z 135 (M – COOMe).[1][2]

Analytical Logic & Troubleshooting

When analyzing this compound, common impurities include the hydrolyzed acid (4-(methoxymethyl)phenylacetic acid) or the dimer formed during the bromination step.[1][2]

Self-Validating QC Protocol

To ensure the integrity of the synthesized material, perform the following logic check:

  • Check the Integration Ratio: In ¹H NMR, the ratio of the ether methyl (3.38 ppm) to the benzylic ether CH₂ (4.43 ppm) must be exactly 3:2. Deviation suggests contamination with methanol or incomplete reaction.[1][2]

  • Acidity Check: Dissolve 50 mg in neutral ethanol and add wet pH paper. A shift to red indicates hydrolysis of the ester (impurity: free acid).[1][2]

  • GC Purity: The retention time should be distinct from Methyl phenylacetate (lacks methoxymethyl) and Methyl 4-(bromomethyl)phenylacetate (precursor).[1][2]

Impurity Formation Pathway

Impurity Target Target Molecule (Methyl 4-(methoxymethyl)phenylacetate) Impurity1 Impurity A: Hydrolysis (Free Acid) Target->Impurity1 H2O / H+ Impurity2 Impurity B: Transesterification (If EtOH is used as solvent) Target->Impurity2 EtOH / NaOEt

Figure 2: Common degradation pathways.[1][2] Avoid moisture to prevent Impurity A; avoid non-methanolic solvents to prevent Impurity B.[1][2]

References

  • Sigma-Aldrich. (n.d.).[1][2] Methyl 4-(methoxymethyl)phenylacetate Product Entry. Retrieved from (Verified CAS 115414-80-7).[1][2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for Methyl phenylacetate derivatives. Retrieved from .[1][2]

  • Aalten, H. L., et al. (1989).[1][2][3] The copper catalysed reaction of sodium methoxide with aryl bromides. Tetrahedron. (Provides mechanistic grounding for methoxylation conditions).[1][2]

  • ChemSrc. (2025).[1][2][4] 1,4-Phenylenediacetonitrile and related intermediates. Retrieved from .[1][2]

Sources

An In-depth Technical Guide to the NMR Analysis of Methyl 4-(methoxymethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Precision in Molecular Characterization

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Methyl 4-(methoxymethyl)phenylacetate, a substituted phenylacetate ester, represents a class of compounds with potential applications ranging from fine chemicals to pharmaceutical intermediates. Its precise molecular architecture dictates its chemical reactivity, biological activity, and physical properties. Therefore, a definitive analytical methodology for its characterization is not merely an academic exercise but a critical component of quality control and developmental research.

This guide provides a comprehensive, in-depth analysis of Methyl 4-(methoxymethyl)phenylacetate using Nuclear Magnetic Resonance (NMR) spectroscopy. As a technique unparalleled in its ability to provide detailed information about the structure and dynamics of molecules in solution, NMR is the gold standard for organic compound characterization.[1][2] We will move beyond a rudimentary spectral overview to a detailed, field-proven methodology, explaining not just the results but the causality behind the experimental choices and interpretive steps. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to leverage one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments for definitive structural verification.

Part 1: Foundational Principles of NMR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique based on the quantum mechanical property of atomic nuclei known as spin.[3] Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclear spins align either with or against the field, creating distinct energy levels. The application of radiofrequency pulses can excite these nuclei from a lower to a higher energy state. The energy required for this transition is measured and plotted as an NMR spectrum.[3][4]

The utility of NMR in structure elucidation arises from several key parameters:

  • Chemical Shift (δ): The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups, for instance, "deshield" a nucleus, causing it to resonate at a higher frequency (further downfield). Chemical shifts are reported in parts per million (ppm) and provide a fingerprint of the different types of nuclei (e.g., aromatic vs. aliphatic protons) in a molecule.[3]

  • Integration: For ¹H NMR, the area under each signal is directly proportional to the number of protons generating that signal. This allows for a quantitative assessment of the relative ratios of different proton environments.

  • Spin-Spin Coupling (J-coupling): Non-equivalent nuclei on adjacent atoms can influence each other's magnetic fields, leading to the splitting of NMR signals into multiplets. The pattern of this splitting (e.g., doublet, triplet) reveals information about the number of neighboring nuclei, providing crucial connectivity data.

  • 2D NMR Spectroscopy: While 1D spectra display chemical shifts and coupling information along a single frequency axis, 2D NMR experiments introduce a second frequency dimension to reveal correlations between nuclei.[5] This guide will focus on:

    • COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, typically through two or three bonds.[6]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond C-H correlation).[7][8]

By systematically analyzing these parameters, a complete and self-validating molecular structure can be assembled.

Part 2: A Validated Experimental Protocol for NMR Analysis

The quality of NMR data is fundamentally dependent on meticulous sample preparation and a logical acquisition strategy. The following protocol is designed to ensure high-resolution, artifact-free spectra.

Experimental Workflow Overview

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis prep1 Weigh ~10-20 mg of Methyl 4-(methoxymethyl)phenylacetate prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Transfer to a clean, high-quality 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 Sample Ready acq2 Lock, Tune, and Shim acq1->acq2 acq3 Acquire 1D Spectra (¹H, ¹³C) acq2->acq3 acq4 Acquire 2D Spectra (COSY, HSQC) acq3->acq4 an1 Fourier Transform & Phase Correction acq4->an1 Raw Data (FID) an2 Baseline Correction & Integration (¹H) an1->an2 an3 Peak Picking and Assignment an2->an3 an4 Structural Elucidation an3->an4

Caption: Standard workflow for NMR-based structural elucidation.

Step-by-Step Sample Preparation Methodology
  • Glassware and Equipment: Ensure all glassware (vials, pipettes) and the NMR tube are scrupulously clean and dry to prevent contamination from interfering signals.[9] A common cleaning protocol involves rinsing with acetone, followed by deionized water, and a final acetone rinse, then drying in an oven.[10]

  • Analyte Weighing: Accurately weigh approximately 10-20 mg of high-purity Methyl 4-(methoxymethyl)phenylacetate into a clean, dry vial.

  • Solvent Selection and Dissolution: Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for this compound due to its good solubilizing power for nonpolar to moderately polar organic molecules and its single residual solvent peak at ~7.26 ppm. The use of a deuterated solvent is critical; it prevents the large signal from protonated solvent from obscuring the analyte signals and is used by the spectrometer to "lock" the magnetic field, ensuring stability.[11]

  • Sample Transfer: Once fully dissolved, carefully transfer the solution into a high-quality, unscratched 5 mm NMR tube using a Pasteur pipette.[12]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Part 3: Spectral Interpretation of Methyl 4-(methoxymethyl)phenylacetate

This section provides a predictive analysis of the NMR spectra based on the known molecular structure. All assignments are based on established principles of chemical shift theory and spin-spin coupling.

Molecular Structure and Atom Labeling

A clear labeling system is essential for unambiguous spectral assignment.

Caption: Labeled structure of Methyl 4-(methoxymethyl)phenylacetate.

¹H NMR Spectrum: Predictive Analysis

The ¹H NMR spectrum is the starting point for most structural analyses.[6][13] Based on the structure, we can predict five distinct proton signals.

LabelChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationRationale
H11~3.70Singlet (s)3HProtons of the methyl ester group. In a region typical for -OCH₃ esters.
H14~3.40Singlet (s)3HProtons of the methoxy group (-O-CH₃). Slightly upfield from the ester methyl.
H7~3.62Singlet (s)2HMethylene protons adjacent to the aromatic ring and carbonyl. No adjacent protons to couple with.
H12~4.45Singlet (s)2HBenzylic methylene protons adjacent to an oxygen atom (-Ar-CH₂-O-). Deshielded by both the ring and the oxygen.
H2, H6~7.28Doublet (d)2HAromatic protons ortho to the acetate group. Appear as a doublet due to coupling with H3/H5.
H3, H5~7.15Doublet (d)2HAromatic protons ortho to the methoxymethyl group. Appear as a doublet due to coupling with H2/H6.

Note: The aromatic region of para-substituted rings often presents as two doublets, forming a classic AA'BB' system. The predicted shifts are based on analogous structures like methyl 4-methoxyphenylacetate.[14]

¹³C NMR Spectrum: Predictive Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

LabelChemical Shift (δ, ppm) (Predicted)Rationale
C11~52.1Methyl ester carbon (-O-C H₃).
C14~58.2Methoxy carbon (-O-C H₃).
C7~40.5Methylene carbon adjacent to the ring and carbonyl.
C12~74.0Benzylic methylene carbon attached to oxygen. Significantly deshielded.
C3, C5~129.0Aromatic CH carbons ortho to the methoxymethyl group.
C2, C6~130.0Aromatic CH carbons ortho to the acetate group.
C1~131.5Quaternary aromatic carbon attached to the acetate group.
C4~137.5Quaternary aromatic carbon attached to the methoxymethyl group.
C8~172.0Carbonyl carbon of the ester group. Highly deshielded.

Note: Predicted shifts are based on standard chemical shift tables and data from similar compounds. The presence of nine distinct signals would confirm the proposed structure.[15]

2D NMR Analysis: Establishing Connectivity

The COSY spectrum reveals proton-proton coupling networks. For Methyl 4-(methoxymethyl)phenylacetate, the primary utility of COSY is to confirm the connectivity within the aromatic ring. All other proton environments are singlets and will not show cross-peaks.

Caption: Predicted ¹H-¹H COSY correlation.

A cross-peak will be observed between the signals at ~7.28 ppm (H2, H6) and ~7.15 ppm (H3, H5). This definitively proves that these two sets of aromatic protons are adjacent to each other, confirming the 1,4-disubstitution pattern of the phenyl ring.

The HSQC experiment is arguably the most powerful tool for finalizing assignments, as it directly links each proton to the carbon it is attached to.[8] This creates an unambiguous set of C-H correlations.

Expected HSQC Cross-Peak¹H Shift (ppm)¹³C Shift (ppm)
H11 – C11~3.70~52.1
H14 – C14~3.40~58.2
H7 – C7~3.62~40.5
H12 – C12~4.45~74.0
H3/H5 – C3/C5~7.15~129.0
H2/H6 – C2/C6~7.28~130.0

Quaternary carbons (C1, C4, C8) will not show signals in an HSQC spectrum because they have no directly attached protons. The presence of these six cross-peaks provides a self-validating system, confirming the assignments made in the 1D spectra. For example, the proton signal at ~4.45 ppm is definitively linked to the carbon signal at ~74.0 ppm, confirming the assignment of the -CH₂-O- group.

Conclusion: A Self-Validating Structural Analysis

The structural elucidation of Methyl 4-(methoxymethyl)phenylacetate is systematically achieved through a multi-faceted NMR approach. The ¹H NMR spectrum provides the initial framework by identifying the number and type of proton environments. The ¹³C NMR spectrum complements this by confirming the number of unique carbon environments. Finally, 2D NMR techniques provide the definitive connections: COSY confirms the arrangement of substituents on the aromatic ring, and HSQC links the proton and carbon frameworks together with single-bond precision. This combined dataset constitutes a robust, self-validating proof of structure, essential for the rigorous standards of chemical and pharmaceutical research.

References

  • ResearchGate. Partial 1 H NMR spectra (500 MHz, MeOH-d 4 ) displaying signals of... Available from: [Link].

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link].

  • National Center for Biotechnology Information. (n.d.). Methyl 4-methoxyphenylacetate. PubChem. Available from: [Link].

  • Wikipedia. (n.d.). Methyl phenylacetate. Available from: [Link].

  • MassBank. (n.d.). methyl phenylacetate. Available from: [Link].

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link].

  • Google Patents. (n.d.). CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate.
  • ACD/Labs. (2009). How to Interpret an HSQC-COSY Experiment. Available from: [Link].

  • University of Notre Dame. (n.d.). NMR Sample Preparation. Available from: [Link].

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available from: [Link].

  • Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. Available from: [Link].

  • Allwood, D. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available from: [Link].

  • Corset, J., et al. (1987). Structural study of methyl and tert-butyl phenylacetate enolates in solution: spectroscopic determination of their E or Z configuration. Journal of the American Chemical Society. Available from: [Link].

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available from: [Link].

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link].

  • Western University. (n.d.). NMR Sample Preparation. Available from: [Link].

  • Google Patents. (n.d.). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
  • Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Available from: [Link].

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available from: [Link].

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available from: [Link].

  • FooDB. (n.d.). Showing Compound Methyl phenylacetate (FDB010559). Available from: [Link].

  • Jagannathan, J. (2021). How to Process COSY and HSQC Spectra on MestreNova. YouTube. Available from: [Link].

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available from: [Link].

  • The Organic Chemistry Tutor. (2018). Basic Introduction to NMR Spectroscopy. YouTube. Available from: [Link].

Sources

Spectroscopic Characterization of Methyl 4-(methoxymethyl)phenylacetate: An Integrated IR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive infrared (IR) spectroscopy profile for Methyl 4-(methoxymethyl)phenylacetate .[1] As a bifunctional intermediate containing both a non-conjugated ester and a benzylic ether, this molecule presents a unique spectral signature critical for reaction monitoring and purity assessment in drug development. This guide moves beyond simple peak listing to explain the vibrational causality of the spectrum, ensuring researchers can distinguish this specific structure from common impurities like hydrolyzed acids or benzylic alcohols.

Part 1: Structural Deconvolution & Vibrational Logic

To accurately assign the IR spectrum, we must deconstruct the molecule into its three vibrationally distinct zones. This approach prevents misidentification, particularly between the ester and ether functionalities.

Zone 1: The Non-Conjugated Ester ( )

Unlike benzoates where the carbonyl is conjugated to the ring, the carbonyl in this molecule is insulated by a methylene spacer (


).
  • Impact: The lack of conjugation preserves the double-bond character of the carbonyl. Consequently, the

    
     frequency will appear higher (closer to aliphatic esters) than conjugated aromatic esters.
    
  • Expected Shift:

    
     (vs. 
    
    
    
    for conjugated).
Zone 2: The Benzylic Ether ( )

This is a critical differentiator.[1] Many analogs contain a phenolic methoxy group (


).[1] This molecule contains a methoxymethyl group.[2]
  • Impact: The oxygen is bonded to two aliphatic carbons (benzyl and methyl). It lacks the strong

    
     resonance character of anisoles.
    
  • Expected Shift: The

    
     stretch will appear as a strong aliphatic ether band around 
    
    
    
    , distinct from the aryl-alkyl ether bands usually found at
    
    
    .
Zone 3: The 1,4-Disubstituted Benzene

The para-substitution pattern dictates the out-of-plane (OOP) bending and the overtone region.

  • Fingerprint: A strong OOP bending mode at

    
    .
    
  • Overtones: A characteristic "two-finger" weak absorption pattern in the

    
     region.[1]
    
Visualization: Structural Vibrational Map

The following diagram maps the chemical structure to specific vibrational modes.

VibrationalMap Molecule Methyl 4-(methoxymethyl)phenylacetate Ester Ester Moiety (-CH2-COOCH3) Molecule->Ester Ether Benzylic Ether (-CH2-O-CH3) Molecule->Ether Ring Aromatic Ring (1,4-Substituted) Molecule->Ring Peak_CO ν(C=O) Stretch 1735-1745 cm⁻¹ (Strong) Ester->Peak_CO carbonyl Peak_COC_Ester ν(C-O) Ester 1150-1250 cm⁻¹ (Strong) Ester->Peak_COC_Ester acyl-oxygen Peak_COC_Ether ν(C-O-C) Ether ~1100 cm⁻¹ (Strong) Ether->Peak_COC_Ether aliphatic ether Peak_OOP δ(C-H) OOP 800-840 cm⁻¹ (Medium) Ring->Peak_OOP para-sub

Caption: Mapping of functional groups to diagnostic IR frequencies. Note the separation of Ester and Ether C-O stretches.

Part 2: Comprehensive Peak Assignment Table

The following data is synthesized from standard spectroscopic values for isolated functional groups (Silverstein et al.) and fragment analysis of methyl phenylacetate and benzyl methyl ether.

Frequency Region (

)
IntensityAssignmentMechanistic Insight
3000 – 3100 Weak

Aromatic
Characteristic of

hybridized C-H bonds on the benzene ring.[1]
2800 – 3000 Medium

Aliphatic
Multiple bands from the methylene (

) and methyl (

) groups.[1]
1735 – 1745 Very Strong

Ester
Primary Diagnostic. High frequency indicates the carbonyl is not conjugated to the aromatic ring.[1]
1600, 1500 Medium/Weak

Ring
Ring breathing modes.[1] The 1500 band is often stronger in electron-rich rings.
1200 – 1260 Strong

Ester
Asymmetric stretch of the

bond.[1]
~1100 Strong

Ether
Secondary Diagnostic. The aliphatic ether stretch of the methoxymethyl group.[1] Distinct from the ester C-O.
1000 – 1050 Medium

Symmetric stretch involving the methyl group on the ether/ester.
800 – 840 Strong

OOP
Para-substitution. Out-of-plane bending of two adjacent hydrogens on the ring.[1]
690 – 710 MediumRing DeformationOften present in mono- and disubstituted benzenes (ring puckering).[1]

Part 3: Experimental Protocol (ATR-FTIR)

For this intermediate, Attenuated Total Reflectance (ATR) is the preferred methodology over KBr pellets due to the likely liquid or low-melting solid state of the compound and the risk of hydrolysis in hygroscopic KBr.

Instrument Setup
  • Crystal: Diamond or ZnSe (Diamond preferred for durability).

  • Resolution:

    
     (Standard for organic qualitative analysis).
    
  • Scans: 16–32 scans (Sufficient signal-to-noise ratio for neat samples).

  • Background: Air background collected immediately prior to sampling.

Sample Preparation & Acquisition
  • Cleaning: Clean the ATR crystal with isopropanol and a lint-free wipe. Ensure no residue from previous runs (check for "ghost" peaks at 2900 or 1700

    
    ).[1]
    
  • Blanking: Collect the background spectrum.

  • Loading:

    • If Liquid: Place 1 drop (approx. 10–20 µL) directly on the crystal center.

    • If Solid: Place roughly 5 mg on the crystal and apply pressure using the anvil until the force gauge reaches the optimal zone (usually 80–100 clicks).

  • Verification: Ensure the strongest peak (Carbonyl at ~1740) has an absorbance between 0.5 and 1.0 A.U. If >1.5, the detector may be saturating (unlikely with ATR, but possible).

Workflow Diagram

Workflow Synthesis Crude Synthesis Product Isolation Workup & Drying (Remove H2O/Solvents) Synthesis->Isolation ATR ATR-FTIR Acquisition (Diamond Crystal, 4cm⁻¹) Isolation->ATR Decision Check 3300-3500 region ATR->Decision Pass No OH Peak: Proceed to C=O Check Decision->Pass Clean Baseline Fail Broad OH Peak: Residual H2O or Hydrolysis Decision->Fail Signal Detected Final Validate 1740 & 1100 Peaks Pass->Final

Caption: Quality control decision tree for IR analysis of the target intermediate.

Part 4: Quality Control & Impurity Detection

The IR spectrum is a powerful tool for detecting common failure modes in the synthesis of this compound.

Hydrolysis (Formation of Phenylacetic Acid)

If the methyl ester hydrolyzes, the spectrum changes drastically:

  • New Peak: A broad, jagged "beard" appears from

    
     (Carboxylic Acid O-H).[1]
    
  • Shift: The Carbonyl shifts lower to

    
     due to hydrogen bonding dimerization.
    
Unreacted Alcohol (4-(methoxymethyl)phenylacetic alcohol)

If the esterification is incomplete:

  • New Peak: A broad, smooth band at

    
     (Alcohol O-H).[1]
    
Conjugation Check (Wrong Isomer)

If the structure were actually Methyl 4-methoxybenzoate (where the ester is directly on the ring):

  • Shift: The C=O peak would drop to

    
     due to resonance conjugation with the benzene ring. The observation of the peak at 1740 cm⁻¹  confirms the presence of the insulating methylene group.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for functional group frequencies).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link] (Protocol validation for ATR sampling).

  • NIST Chemistry WebBook. Infrared Spectra of Structural Analogs (Methyl Phenylacetate). Retrieved from [Link] (Used for fragment comparison data).

Sources

"Methyl 4-(methoxymethyl)phenylacetate" physical and chemical stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Stability of Methyl 4-(methoxymethyl)phenylacetate

Introduction

Methyl 4-(methoxymethyl)phenylacetate is an organic ester that holds potential as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its physical and chemical stability is paramount for researchers, scientists, and drug development professionals to ensure its quality, efficacy, and safety throughout its lifecycle, from synthesis and storage to its application in further chemical transformations.

This guide provides a comprehensive overview of the stability profile of Methyl 4-(methoxymethyl)phenylacetate. Due to the limited availability of direct data for this specific molecule, this document leverages data from the closely related and well-characterized analogs, Methyl Phenylacetate and Methyl 4-methoxyphenylacetate, in conjunction with fundamental principles of organic chemistry to infer its stability characteristics. The insights provided herein are intended to guide experimental design, handling procedures, and the development of robust analytical methods.

Chemical Structure and Physicochemical Properties

The chemical structure of Methyl 4-(methoxymethyl)phenylacetate features a phenyl ring substituted with a methoxymethyl group at the para position and an acetic acid methyl ester at the benzylic position. This structure contains two key functional groups that will dictate its stability: an ester and an ether.

Caption: Chemical structure of Methyl 4-(methoxymethyl)phenylacetate.

Physicochemical Properties of Analogous Compounds

The following table summarizes the known physicochemical properties of Methyl Phenylacetate and Methyl 4-methoxyphenylacetate, which serve as a basis for estimating the properties of Methyl 4-(methoxymethyl)phenylacetate.

PropertyMethyl PhenylacetateMethyl 4-methoxyphenylacetateSource
Molecular Formula C₉H₁₀O₂C₁₀H₁₂O₃[1][2]
Molecular Weight 150.17 g/mol 180.20 g/mol [2][3]
Appearance Colorless to pale yellow liquidNot specified[4]
Boiling Point 215–217 °C at 760 mm Hg158 °C at 19 mmHg[1][5]
Density 1.061–1.067 g/mL at 20 °C1.135 g/mL at 25 °C[1][5]
Solubility Limited solubility in water; soluble in organic solvents like ethanol and chloroform.Not specified, but expected to have low water solubility.[1][3][4]

Based on these analogs, Methyl 4-(methoxymethyl)phenylacetate is expected to be a high-boiling point liquid with limited solubility in water and good solubility in common organic solvents.

Physical Stability

The physical stability of Methyl 4-(methoxymethyl)phenylacetate is expected to be good under recommended storage conditions. As a liquid, it is not subject to issues related to polymorphism that can affect solid-state compounds. However, like many organic liquids, it should be stored in well-sealed containers to prevent evaporation and potential contamination.

Chemical Stability and Potential Degradation Pathways

The chemical stability of Methyl 4-(methoxymethyl)phenylacetate is primarily influenced by its ester and ether functional groups. It is generally considered stable under neutral conditions but can be susceptible to degradation under harsh acidic, basic, oxidative, or photolytic conditions.[1][6]

Hydrolytic Stability

The ester linkage is the most probable site of hydrolytic degradation. This can occur under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the ester can undergo hydrolysis to yield 4-(methoxymethyl)phenylacetic acid and methanol.

  • Base-Catalyzed Hydrolysis (Saponification): This reaction is typically faster and irreversible, yielding the carboxylate salt of 4-(methoxymethyl)phenylacetic acid and methanol. The compound is expected to be incompatible with strong bases.[1][6][7]

The methoxymethyl ether linkage may also be susceptible to cleavage under strong acidic conditions, which could lead to the formation of a hydroxymethylphenylacetate derivative and formaldehyde or methanol.

Oxidative Stability

Methyl 4-(methoxymethyl)phenylacetate is expected to be incompatible with strong oxidizing agents.[1][6] Oxidation could potentially occur at the benzylic methylene group or the methoxymethyl group. The aromatic ring itself is generally stable to oxidation under normal conditions but can be degraded by powerful oxidizing agents.

Photostability

Aromatic compounds can be susceptible to photodegradation. While specific data for Methyl 4-(methoxymethyl)phenylacetate is not available, it is prudent to assume that exposure to UV light could potentially lead to degradation. Photostability testing according to ICH guideline Q1B is recommended to fully characterize this aspect.[8]

G compound Methyl 4-(methoxymethyl)phenylacetate acid_hydrolysis Acid-Catalyzed Hydrolysis compound->acid_hydrolysis base_hydrolysis Base-Catalyzed Hydrolysis compound->base_hydrolysis oxidation Oxidation compound->oxidation photolysis Photolysis compound->photolysis ether_cleavage Acid-Catalyzed Ether Cleavage compound->ether_cleavage degradation_product1 4-(methoxymethyl)phenylacetic acid + Methanol acid_hydrolysis->degradation_product1 degradation_product2 4-(methoxymethyl)phenylacetate salt + Methanol base_hydrolysis->degradation_product2 degradation_product3 Oxidized derivatives oxidation->degradation_product3 degradation_product4 Photodegradants photolysis->degradation_product4 degradation_product5 4-(hydroxymethyl)phenylacetic acid + Formaldehyde/Methanol ether_cleavage->degradation_product5

Caption: Potential degradation pathways of Methyl 4-(methoxymethyl)phenylacetate.

Recommended Storage and Handling

Based on the stability profile of analogous compounds, the following storage and handling procedures are recommended:

  • Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[6] Storage at -20°C is also a suggested practice for long-term preservation of similar biochemical reagents.[3] Keep away from ignition sources, heat, and direct sunlight.[6]

  • Incompatible Materials: Store away from strong oxidizing agents, strong bases, and strong acids.[1][6][7]

  • Handling: Use in a well-ventilated area and avoid inhalation of vapors. Wear appropriate personal protective equipment, including safety glasses and gloves, to prevent skin and eye contact.[6]

Framework for Experimental Stability Assessment

To definitively determine the stability of Methyl 4-(methoxymethyl)phenylacetate, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

Protocol for Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of Methyl 4-(methoxymethyl)phenylacetate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Acidic Hydrolysis: Mix the stock solution with a solution of a strong acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

  • Basic Hydrolysis: Mix the stock solution with a solution of a strong base (e.g., 0.1 M NaOH) and maintain at room temperature or slightly elevated temperature for a set time.

  • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) and keep it at room temperature.

  • Photostability: Expose the stock solution to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines.[8] A control sample should be kept in the dark.

  • Thermal Degradation: Heat the solid or liquid compound at an elevated temperature to assess its thermal stability.

  • Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.

Analytical Workflow

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated.

  • Method Development: Develop an HPLC method that can separate the parent compound from all potential degradation products. A reversed-phase column with a gradient elution of water and acetonitrile or methanol is a common starting point.

  • Forced Degradation Analysis: Analyze the stressed samples using the developed HPLC method.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and ensure that no degradation products are co-eluting.

  • Mass Spectrometry (MS): Couple the HPLC system to a mass spectrometer to identify the molecular weights of the degradation products, which will aid in elucidating their structures.

G cluster_stress Forced Degradation cluster_analysis Analytical Workflow Sample Preparation Sample Preparation Acidic Stress Acidic Stress Sample Preparation->Acidic Stress Basic Stress Basic Stress Sample Preparation->Basic Stress Oxidative Stress Oxidative Stress Sample Preparation->Oxidative Stress Photolytic Stress Photolytic Stress Sample Preparation->Photolytic Stress Thermal Stress Thermal Stress Sample Preparation->Thermal Stress HPLC Separation HPLC Separation Acidic Stress->HPLC Separation Basic Stress->HPLC Separation Oxidative Stress->HPLC Separation Photolytic Stress->HPLC Separation Thermal Stress->HPLC Separation Peak Purity (PDA) Peak Purity (PDA) HPLC Separation->Peak Purity (PDA) Structure Elucidation (LC-MS) Structure Elucidation (LC-MS) Peak Purity (PDA)->Structure Elucidation (LC-MS) Stability Profile Stability Profile Structure Elucidation (LC-MS)->Stability Profile

Caption: Experimental workflow for stability assessment.

Conclusion

While direct stability data for Methyl 4-(methoxymethyl)phenylacetate is scarce, a comprehensive stability profile can be inferred from its chemical structure and data from analogous compounds. The primary degradation pathways are anticipated to be hydrolysis of the ester group under both acidic and basic conditions, and potential cleavage of the methoxymethyl ether under strong acidic conditions. The compound is also likely to be sensitive to strong oxidizing agents and may exhibit some degree of photolability. The provided framework for experimental stability assessment offers a robust approach for researchers to definitively characterize the stability of Methyl 4-(methoxymethyl)phenylacetate, ensuring its quality and suitability for its intended applications in research and development.

References

  • PubChem. Methyl phenylacetate. [Link]

  • Pharos. 4-Methoxybenzyl phenylacetate. [Link]

  • ResearchGate. The phenylacetate utilization pathway. [Link]

  • ChemBK. Methyl 4-methoxyphenylacetate. [Link]

  • PubChem. Methyl 4-methoxyphenylacetate | C10H12O3 | CID 90266. [Link]

  • Google Patents. CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
  • PubChem. Methyl 2-methoxy-2-phenylacetate | C10H12O3 | CID 344720. [Link]

  • The Good Scents Company. methyl phenyl acetate, 101-41-7. [Link]

  • Wikipedia. Methyl phenylacetate. [Link]

  • FooDB. Showing Compound 4-Methoxybenzyl phenylacetate (FDB013595). [Link]

  • Google Patents. CN101973880A - Synthetic method of methyl (ethyl)
  • PubMed Central. Bacterial phenylalanine and phenylacetate catabolic pathway revealed. [Link]

  • Eawag-BBD. Phenylacetate Degradation Pathway. [Link]

  • ResearchGate. General information about the enzymes from the phenylacetate degradation pathway. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

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Methodological & Application

Purification of Methyl 4-(methoxymethyl)phenylacetate by Flash Column Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4-(methoxymethyl)phenylacetate is a moderately polar aromatic ester whose purity is critical for its intended applications in research and development. This document provides a comprehensive, field-proven guide for its purification using normal-phase flash column chromatography. We delve into the causality behind methodological choices, from theoretical principles and method development using Thin-Layer Chromatography (TLC) to a detailed, step-by-step preparative-scale protocol. This guide is designed for researchers, scientists, and drug development professionals to enable the consistent and efficient isolation of high-purity Methyl 4-(methoxymethyl)phenylacetate.

Principles and Pre-Chromatography Considerations

Successful purification is not merely the execution of a protocol but the application of fundamental chromatographic principles. The strategy for isolating Methyl 4-(methoxymethyl)phenylacetate is predicated on its unique physicochemical properties and its interaction with the chosen stationary and mobile phases.

Physicochemical Properties of Methyl 4-(methoxymethyl)phenylacetate

The structure of the target molecule, featuring an aromatic ring, a methyl ester, and a methoxymethyl ether group, defines it as a compound of moderate polarity. This characteristic is central to designing the separation strategy.

PropertyValue / DescriptionRationale & Significance
Molecular Formula C₁₁H₁₄O₃Used to calculate molecular weight and for analytical characterization.
Molecular Weight 194.23 g/mol Important for characterization and calculating molar quantities.
Polarity ModerateThe ester and ether functionalities provide polar character, while the phenyl and alkyl groups contribute non-polar character. This allows for effective separation from non-polar and highly polar impurities using normal-phase chromatography.
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Hexane); sparingly soluble in water.[1][2]High solubility in organic solvents is essential for sample loading and elution during chromatography.
Physical State Expected to be a liquid at room temperature.[3]Relevant for handling and sample preparation.
The Logic of Normal-Phase Chromatography

Normal-phase chromatography employs a polar stationary phase and a non-polar mobile phase.[4] Separation occurs based on the principle of adsorption; compounds in the mixture are partitioned between the two phases.

  • Stationary Phase: Silica gel (SiO₂) is the adsorbent of choice. Its surface is rich in polar silanol groups (-Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar molecules.[5]

  • Mobile Phase: A low-polarity solvent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is used as the eluent.

  • Mechanism of Separation: When the crude mixture is introduced, its components adsorb to the silica gel surface. As the mobile phase flows through the column, it competes for interaction with the analytes.

    • Less polar compounds have a weaker affinity for the polar silica gel and a higher affinity for the non-polar mobile phase. They desorb more readily and travel down the column faster.

    • More polar compounds interact strongly with the silica gel. They are eluted more slowly, requiring a more polar mobile phase to displace them from the stationary phase.

Our target molecule, being moderately polar, will have an intermediate affinity for the silica gel, allowing it to be separated from less polar byproducts and more polar impurities like any unreacted starting carboxylic acid.

Method Development Using Thin-Layer Chromatography (TLC)

Before committing a sample to a preparative column, the elution conditions must be optimized using Thin-Layer Chromatography (TLC). TLC is an analytical-scale version of column chromatography that provides a rapid assessment of the separation.[5]

The primary goal of TLC analysis is to identify a mobile phase composition that results in a Retention Factor (Rf) of approximately 0.15 to 0.4 for the target compound .[6][7] The Rf is a measure of the compound's retention and is calculated as follows:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [5][8]

The Rf value has a direct, inverse relationship with the number of column volumes (CV) of solvent required to elute the compound from a column (CV ≈ 1/Rf).[6][9]

  • High Rf (> 0.5): The compound elutes too quickly, with very few column volumes. This results in poor separation from other compounds, especially those with similar polarities.[6]

  • Low Rf (< 0.1): The compound is too strongly adsorbed to the silica. It will require an excessive volume of solvent to elute, leading to long run times and significant band broadening, which can also compromise purity.

  • Optimal Rf (0.15 - 0.4): This range provides the best balance between separation efficiency (resolution) and the volume of solvent required, ensuring a practical and effective purification.[6]

A typical screening process involves testing various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc) to find the ideal Rf.

Detailed Experimental Protocol

This protocol outlines the purification of Methyl 4-(methoxymethyl)phenylacetate on a scale of approximately 1 gram of crude material. Adjustments to column size and solvent volumes may be necessary for different sample quantities.

Materials and Equipment
  • Chemicals:

    • Crude Methyl 4-(methoxymethyl)phenylacetate

    • Silica Gel (230-400 mesh, 40-63 µm particle size)

    • Anhydrous n-Hexane (HPLC grade)

    • Anhydrous Ethyl Acetate (HPLC grade)

    • Dichloromethane (DCM, HPLC grade)

    • Sand (acid-washed)

    • TLC plates (silica gel 60 F₂₅₄)

    • Staining solution (e.g., potassium permanganate or vanillin)

  • Equipment:

    • Glass chromatography column (e.g., 40 mm diameter, 300 mm length) with stopcock

    • Separatory funnel or solvent reservoir

    • Beakers and Erlenmeyer flasks

    • Round-bottom flask

    • Rotary evaporator

    • TLC developing chamber

    • Capillary spotters

    • UV lamp (254 nm)

    • Heat gun

    • Fraction collection tubes/flasks

    • Clamps and stand

Safety Precautions
  • Fume Hood: All steps involving organic solvents and silica gel must be performed in a certified chemical fume hood to prevent inhalation of harmful vapors and particulates.[10]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[11]

  • Ignition Sources: Organic solvents are flammable. Ensure there are no open flames, spark sources, or hot surfaces in the vicinity.[10]

  • Pressure: If using flash chromatography (applying air or nitrogen pressure), ensure the system is properly sealed and includes a pressure-relief adapter. Never exceed the pressure rating of the glassware.

  • Spills: In case of skin contact with solvents, wash the affected area thoroughly with soap and water. For large spills, evacuate the area and follow institutional protocols.[10]

Step-by-Step Purification Procedure
  • Based on TLC method development, prepare the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Prepare a second, more polar mobile phase to be used for gradient elution (e.g., 80:20 Hexane:Ethyl Acetate).

  • Ensure all solvents are thoroughly mixed.

The slurry packing method is superior for achieving a homogenous, air-free stationary phase bed, which is critical for high-resolution separations.[12][13]

  • Securely clamp the column in a perfectly vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but does not overly restrict flow.

  • Add a 1-2 cm layer of sand on top of the plug to create a flat base.[12]

  • In a separate beaker, weigh the silica gel. A general rule is to use a mass of silica that is 50-100 times the mass of the crude sample.

  • Create a slurry by adding the silica gel to the initial, low-polarity mobile phase in the beaker. Stir gently with a glass rod until the slurry has a consistent, pourable texture without lumps.

  • With the stopcock open and a flask underneath to collect the solvent, quickly and carefully pour the silica slurry into the column. Use a funnel to prevent spillage.

  • Gently tap the sides of the column continuously to dislodge any air bubbles and encourage uniform settling of the silica bed.[13]

  • Once all the silica has been added, allow the solvent to drain until it is just level with the top of the silica bed. Crucially, do not let the silica run dry at any point during the process.

  • Carefully add a 1-2 cm layer of sand on top of the silica bed. This prevents the bed from being disturbed during sample and solvent addition.[12]

  • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed column.

Dry loading is highly recommended as it often leads to sharper bands and better separation compared to liquid loading.[14]

  • Dissolve the crude sample (~1 g) in a minimal amount of a volatile solvent like dichloromethane (5-10 mL) in a round-bottom flask.

  • Add a small amount of silica gel (2-3 times the mass of the crude sample) to the flask.

  • Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained. This is your crude sample adsorbed onto silica.

  • Carefully decant the solvent from the top of the column until it is level with the top layer of sand.

  • Transfer the dry-loaded sample powder evenly onto the top layer of sand in the column.

  • Gently place a small piece of filter paper or add another thin layer of sand on top of the sample to prevent disturbance.

This protocol uses a step-gradient elution, which is efficient for separating moderately polar compounds from impurities.

  • Carefully add the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc) to the column using a separatory funnel as a reservoir.

  • Open the stopcock and begin collecting the eluent in numbered test tubes or flasks (fractions). Maintain a steady flow rate. For flash chromatography, apply gentle pressure (2-5 psi).

  • Collect fractions of a consistent volume (e.g., 15-20 mL).

  • Elute with 2-3 column volumes of this initial solvent to wash off any non-polar impurities. These will elute first.

  • Increase the polarity of the mobile phase by switching to the next solvent mixture (e.g., 80:20 Hexane:EtOAc). This will begin to move your target compound down the column.

  • Continue collecting fractions systematically throughout the entire process.

  • Periodically, and especially after changing the solvent polarity, analyze the collected fractions by TLC.

  • On a single TLC plate, spot the crude starting material, followed by spots from every few fractions (e.g., every second or third fraction).

  • Develop the TLC plate in the solvent system that gave the optimal Rf during method development.

  • Visualize the spots under a UV lamp and/or by staining.

  • Identify the fractions that contain your pure product (a single spot at the correct Rf) and are free from impurities (spots with higher or lower Rf values).

  • Combine all fractions identified as containing the pure product into a single, clean, pre-weighed round-bottom flask.

  • Remove the solvent from the pooled fractions using a rotary evaporator.

  • Place the flask under high vacuum for a short period to remove any residual solvent.

  • The remaining substance is your purified Methyl 4-(methoxymethyl)phenylacetate. Determine the final mass and calculate the yield. Confirm purity using analytical techniques such as NMR or GC-MS.

Data Interpretation and Troubleshooting

Expected Results

The following table outlines the expected Rf values for the target compound and common types of impurities in a moderately polar solvent system (e.g., 80:20 Hexane:Ethyl Acetate).

CompoundExpected RfElution OrderRationale
Non-polar byproductsHigh (> 0.7)FirstLack of polar functional groups results in very weak interaction with silica gel.
Methyl 4-(methoxymethyl)phenylacetate Optimal (0.2 - 0.35) SecondThe ester and ether groups provide moderate polarity, leading to ideal retention.
4-(methoxymethyl)phenylacetic acidLow (< 0.1)Last or remains on baselineThe carboxylic acid group is highly polar and adsorbs very strongly to the silica gel.
Troubleshooting Guide
ProblemPossible Cause(s)Solution(s)
Poor Separation / Overlapping Bands - Incorrect mobile phase polarity.- Column was overloaded with sample.- Column was packed unevenly or has cracks/channels.- Re-optimize the mobile phase using TLC to achieve a lower Rf and greater separation.- Use less sample relative to the amount of silica gel.- Repack the column carefully, ensuring a homogenous slurry and gentle tapping.
Cracked or Channeled Silica Bed - The silica bed ran dry.- Drastic or rapid changes in solvent polarity caused thermal stress.- Always keep the solvent level above the top of the silica bed.- When running a gradient, change solvent composition gradually if possible.
Product is Not Eluting - The mobile phase is not polar enough.- Gradually increase the percentage of the polar solvent (e.g., Ethyl Acetate) in the mobile phase.
Streaking of Bands on the Column - Sample is not sufficiently soluble in the mobile phase.- Sample was loaded unevenly.- Use a stronger (more polar) solvent to dissolve the sample for loading, or use the dry loading method.- Ensure the top of the silica bed is perfectly flat and the sample is applied evenly.

Visual Summaries

Workflow for Purification

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Analysis & Isolation crude Crude Sample tlc TLC Method Development crude->tlc Optimize Eluent eluent Prepare Mobile Phase tlc->eluent pack Pack Column (Slurry Method) eluent->pack load Dry Load Sample pack->load elute Elute with Gradient & Collect Fractions load->elute analyze TLC Analysis of Fractions elute->analyze pool Pool Pure Fractions analyze->pool evap Solvent Evaporation pool->evap pure_product Purified Product evap->pure_product

Caption: Overall workflow from method development to final product isolation.

Logic for Pooling Fractions based on TLC

G tlc_plate TLC Plate Visualization Fraction 1-3 Fraction 4-6 Fraction 7-9 Fraction 10-12 impure1 Impurity A (High Rf) Fractions 1-3 tlc_plate:f1->impure1 pure Pure Product Fractions 4-9 tlc_plate->pure mixed Mixed Fractions Fraction 10 impure2 Impurity B (Low Rf) Fractions 11-12 a1 Discard impure1->a1 a2 Combine & Evaporate pure->a2 action action a3 Set aside or re-purify a4 Discard

Caption: Decision-making process for combining fractions based on TLC analysis.

Conclusion

The protocol described herein provides a robust and reproducible method for the purification of Methyl 4-(methoxymethyl)phenylacetate using flash column chromatography. By grounding the practical steps in the fundamental principles of chromatography and emphasizing methodical development with TLC, researchers can effectively isolate the target compound with high purity. Adherence to the detailed steps and safety precautions will ensure an efficient workflow and reliable results, which are paramount in the fields of chemical synthesis and drug development.

References

  • ChemBK. (2024). Methyl 4-methoxyphenylacetate. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Chrom Tech. (2025). Chromatography Column Safety: Essential Tips for Safe Handling and Operation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-methoxyphenylacetate. PubChem Compound Database. Retrieved from [Link]

  • Biotage. (2023). Why is TLC Rf important for flash column chromatography optimization? Retrieved from [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved from [Link]

  • College of Engineering Safety, University of Wisconsin-Madison. (n.d.). Standard operating procedure Flash column chromatography. Retrieved from [Link]

  • Reddit. (2021). Some helpful column chromatography math. r/chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Chromatography. StatPearls. Retrieved from [Link]

  • Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry). Retrieved from [Link]

  • University of York. (n.d.). How to run column chromatography. Retrieved from [Link]

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Application Notes and Protocols for the Recrystallization of Methyl 4-(methoxymethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purification in Synthesis

In the realm of pharmaceutical and fine chemical synthesis, the isolation and purification of a target molecule are as critical as the synthetic route itself. "Methyl 4-(methoxymethyl)phenylacetate," a substituted phenylacetate ester, likely serves as an important intermediate in the development of more complex molecules. Its purity can significantly impact the yield, impurity profile, and overall success of subsequent synthetic steps. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1] This application note provides a detailed guide to developing a robust recrystallization protocol for "Methyl 4-(methoxymethyl)phenylacetate," emphasizing the underlying principles and offering practical, step-by-step instructions.

Physicochemical Properties and Considerations

Structural Analysis:

"Methyl 4-(methoxymethyl)phenylacetate" is a moderately polar molecule. The presence of the ester and methoxymethyl groups introduces polar character, while the phenyl ring is nonpolar. This dual nature will govern its solubility in various organic solvents.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
Methyl PhenylacetateC9H10O2150.17Ester, Phenyl group[2][3]
Methyl 4-methoxyphenylacetateC10H12O3180.20Ester, Phenyl group, Methoxy group[4]
Methyl 4-(methoxymethyl)phenylacetate C11H14O3 194.23 Ester, Phenyl group, Methoxymethyl group

Based on its structure, "Methyl 4-(methoxymethyl)phenylacetate" is expected to be a solid at room temperature and soluble in many common organic solvents.[2] The key to successful recrystallization lies in identifying a solvent (or solvent pair) where its solubility is high at elevated temperatures and low at cooler temperatures.

Part 1: Solvent Selection – The Foundation of a Successful Recrystallization

The choice of solvent is the most critical factor in developing a recrystallization procedure. An ideal solvent should:

  • Completely dissolve the compound when hot.

  • Precipitate the compound upon cooling.

  • Either not dissolve impurities at all, or keep them dissolved at all temperatures.

  • Be chemically inert to the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Protocol 1: Systematic Solvent Screening

This protocol outlines a systematic approach to identifying a suitable recrystallization solvent for "Methyl 4-(methoxymethyl)phenylacetate."

Materials:

  • Crude "Methyl 4-(methoxymethyl)phenylacetate"

  • A selection of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, hexane, cyclohexane)[5]

  • Small test tubes or vials

  • Heating apparatus (hot plate, water bath, or sand bath)

  • Vortex mixer (optional)

  • Ice bath

Procedure:

  • Initial Solubility Test (Room Temperature):

    • Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.

    • Add 0.5 mL of a different solvent to each test tube.

    • Agitate the mixtures thoroughly (e.g., using a vortex mixer) and observe the solubility.

    • Ideal observation: The compound is sparingly soluble or insoluble at room temperature.

  • Elevated Temperature Solubility Test:

    • Gently heat the test tubes containing the solvents in which the compound was sparingly soluble or insoluble at room temperature.

    • Add the solvent in small increments (0.1-0.2 mL) while heating and agitating until the solid completely dissolves. Record the approximate volume of solvent used.

    • Ideal observation: The compound dissolves completely in a reasonable amount of hot solvent.

  • Crystallization upon Cooling:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod or adding a seed crystal of the pure compound (if available).

    • Once at room temperature, place the test tubes in an ice bath to maximize crystal formation.

    • Ideal observation: Abundant crystal formation occurs upon cooling.

Data Interpretation:

SolventSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation on CoolingAssessment
Example: EthanolSparingly solubleSolubleGood crystal formationPromising Single Solvent
Example: TolueneSolubleVery SolublePoor or no crystal formationPotential "Soluble" solvent in a two-solvent system
Example: HexaneInsolubleInsolubleNo dissolutionPotential "Insoluble" solvent in a two-solvent system
Example: WaterInsolubleInsolubleNo dissolutionUnsuitable

Based on the likely polarity of "Methyl 4-(methoxymethyl)phenylacetate," promising single solvents could include alcohols (isopropanol, ethanol) or esters with lower polarity (isopropyl acetate). A two-solvent system might involve a more polar solvent in which the compound is soluble (like acetone or ethyl acetate) and a nonpolar anti-solvent in which it is insoluble (like hexane or heptane).

Part 2: Recrystallization Protocols

Once a suitable solvent or solvent system has been identified, the following detailed protocols can be employed.

Protocol 2: Single-Solvent Recrystallization

This method is preferred for its simplicity when a suitable single solvent is found.

Diagram of the Single-Solvent Recrystallization Workflow:

A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (if insoluble impurities are present) A->B Optional C Slow Cooling to Room Temperature A->C If no insolubles B->C D Ice Bath Cooling C->D E Vacuum Filtration to Collect Crystals D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals F->G

Caption: Workflow for single-solvent recrystallization.

Procedure:

  • Dissolution: Place the crude "Methyl 4-(methoxymethyl)phenylacetate" in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add the hot solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Maximizing Yield: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 3: Two-Solvent Recrystallization

This method is useful when no single solvent has the desired solubility properties. It employs two miscible solvents: one in which the compound is soluble (the "soluble solvent") and one in which it is insoluble (the "anti-solvent").

Diagram of the Two-Solvent Recrystallization Workflow:

A Dissolve Crude Product in Minimum Hot Soluble Solvent B Add Hot Anti-Solvent Dropwise until Cloudy A->B C Add Hot Soluble Solvent to Re-dissolve B->C D Slow Cooling to Room Temperature C->D E Ice Bath Cooling D->E F Vacuum Filtration to Collect Crystals E->F G Wash Crystals with Cold Anti-Solvent F->G H Dry Crystals G->H

Caption: Workflow for two-solvent recrystallization.

Procedure:

  • Dissolution: Dissolve the crude "Methyl 4-(methoxymethyl)phenylacetate" in the minimum amount of the hot "soluble solvent" in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" dropwise until the solution becomes cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "soluble solvent" until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath to induce further crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold "anti-solvent."

  • Drying: Dry the purified crystals.

Troubleshooting Common Recrystallization Issues

IssuePossible Cause(s)Suggested Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the compound. The compound is too insoluble.Use a lower-boiling solvent. Add more of the "soluble solvent" in a two-solvent system.
No Crystal Formation The solution is not saturated. The solution is supersaturated.Boil off some of the solvent to increase the concentration. Induce crystallization by scratching the flask or adding a seed crystal.
Low Recovery Too much solvent was used. Premature crystallization during hot filtration. The compound has significant solubility in the cold solvent.Evaporate some of the solvent and re-cool. Ensure the filtration apparatus is pre-heated. Cool the filtrate for a longer period or at a lower temperature.
Impure Crystals Cooling was too rapid, trapping impurities. The chosen solvent does not effectively separate the impurities.Allow the solution to cool more slowly. Re-recrystallize from the same or a different solvent system.

Conclusion

The purification of "Methyl 4-(methoxymethyl)phenylacetate" by recrystallization is a highly effective method for achieving the high purity required in research and drug development. While a specific, validated protocol is not available, a systematic approach to solvent screening, followed by the application of either a single-solvent or two-solvent recrystallization protocol, will lead to a successful purification. The key to this process is careful observation and a methodical approach to finding the optimal conditions for crystallization.

References

  • Wikipedia. Methyl phenylacetate. [Link]

  • The Good Scents Company. methyl phenyl acetate. [Link]

  • PubChem. Methyl 4-methoxyphenylacetate. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Reddit. Go-to recrystallization solvent mixtures : r/Chempros. [Link]

  • University of California, Los Angeles. Crystallization Solvents. [Link]

  • Patsnap. Synthesis method of methyl phenylacetate. [Link]

  • Royal Society of Chemistry: Education. Finding the best solvent for recrystallisation. [Link]

Sources

Application Notes & Protocols: Methyl 4-(methoxymethyl)phenylacetate in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, materials scientists, and chemical development professionals on the potential applications of Methyl 4-(methoxymethyl)phenylacetate in materials science. While direct applications of this specific molecule are not widely documented, its unique trifunctional structure—comprising a reactive methyl ester, a stable aromatic core, and a latent-reactive methoxymethyl (MOM) ether—presents significant opportunities for the design of advanced functional polymers. This guide moves beyond simple recitation of properties to establish a foundational understanding of how this molecule can be strategically employed. We present detailed protocols for its use as a monomer precursor for functional polyesters and subsequent post-polymerization modifications to create cross-linked networks. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems with clear benchmarks for success.

Physicochemical Profile and Strategic Importance

Methyl 4-(methoxymethyl)phenylacetate is an aromatic ester containing a methoxymethyl (MOM) ether protecting group. This structure is not merely passive; it is a carefully designed precursor for creating materials with tunable properties. The methyl ester group serves as a handle for polymerization, while the MOM ether acts as a "masked" functional group. This latent reactivity is a key strategic advantage, allowing for a two-stage modification process: polymer backbone formation followed by side-chain functionalization or cross-linking.

The properties of the closely related compound, Methyl 4-methoxyphenylacetate, provide a reasonable baseline for handling and reaction conditions.

Table 1: Physicochemical Properties

Property Value (for Methyl 4-methoxyphenylacetate) Reference / Note
Molecular Formula C₁₀H₁₂O₃ [1]
Molecular Weight 180.20 g/mol [1]
Appearance Yellow-green liquid [2]
Density 1.135 g/mL at 25 °C [2]
Boiling Point 158 °C at 19 mmHg [2]
Refractive Index n20/D 1.516 [2]

| Solubility | Soluble in most organic solvents |[3] |

Note: The target molecule, Methyl 4-(methoxymethyl)phenylacetate, will have a slightly higher molecular weight (194.22 g/mol ) and potentially different boiling/melting points, but similar solubility and handling characteristics can be expected.

Application I: Synthesis of a Functional Polyester via Polytransesterification

The methyl ester functionality of Methyl 4-(methoxymethyl)phenylacetate allows it to act as a monomer in polycondensation reactions. By reacting it with a diol, a polyester can be formed with the MOM-protected hydroxyl group preserved as a pendant side chain. This approach is foundational to creating a linear polymer scaffold that can be modified later.

Causality of the Process: Polytransesterification is an equilibrium-driven process. The reaction is typically performed at high temperatures under vacuum or with a flow of inert gas. This is crucial to remove the methanol byproduct, which drives the equilibrium toward the formation of the high-molecular-weight polymer, a principle of step-growth polymerization.[4] The choice of a catalyst like titanium (IV) butoxide is based on its high efficiency and well-established use in polyester synthesis.[5]

Workflow for Polyester Synthesis

G Figure 1: Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization s1 Charge Reactor: - Methyl 4-(methoxymethyl)phenylacetate - 1,6-Hexanediol - Ti(OBu)₄ Catalyst s2 Inert Atmosphere Purge (N₂ or Ar) s1->s2 s3 Ramp Temperature (180°C) Methanol Distills Off s2->s3 s4 Apply Vacuum & Increase Temp (220-240°C) s3->s4 s5 High Viscosity Achieved Cool & Extrude Polymer s4->s5 c1 GPC Analysis (Mn, Mw, PDI) s5->c1 c2 NMR Spectroscopy (Confirm Structure, MOM group intact) s5->c2 c3 DSC/TGA Analysis (Tg, Tm, Thermal Stability) s5->c3 G Figure 2: Deprotection of MOM-Protected Polyester start Polyester-Ar-CH₂-O-CH₃ (MOM-Protected Polymer) product Polyester-Ar-CH₂-OH (Hydroxyl-Functionalized Polymer) start->product Acidic Hydrolysis reagents + H⁺ (cat.) + Protic Solvent (e.g., MeOH/THF) byproducts + CH₃-O-CH₂-OR (from solvent capture)

Caption: Acid-catalyzed cleavage of the MOM ether to yield a hydroxyl group.

Protocol 3.1: Acidic Hydrolysis of Poly[1,6-hexanediyl 4-(methoxymethyl)phenylacetate]

Materials:

  • MOM-protected polyester (from Protocol 2.1)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 2M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Deionized water

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Condenser

  • Addition funnel

Procedure:

  • Dissolution: Dissolve the MOM-protected polyester in a mixture of THF and MeOH (e.g., 3:1 v/v) in a round-bottom flask. A typical concentration is 5-10% w/v.

  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly add 2M HCl dropwise with vigorous stirring. The amount of acid should be catalytic (e.g., 0.1 equivalents relative to the MOM groups).

  • Reaction: Allow the solution to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by taking small aliquots and analyzing via TLC (if applicable) or ¹H NMR to observe the disappearance of the MOM ether signals.

    • Self-Validation: The reaction is complete when the ¹H NMR signals at ~3.4 ppm (O-CH₃) and ~4.6 ppm (O-CH₂-O) have completely disappeared, and a new broad signal corresponding to the -CH₂OH proton appears.

  • Quenching: Once the reaction is complete, slowly pour the polymer solution into a beaker of cold, rapidly stirring deionized water to precipitate the polymer. Alternatively, neutralize the reaction by carefully adding saturated NaHCO₃ solution until effervescence ceases.

  • Purification:

    • If precipitated, filter the solid polymer, wash thoroughly with deionized water, and dry under vacuum at 40-50 °C.

    • If neutralized, remove the organic solvents via rotary evaporation and extract the polymer using a suitable solvent like dichloromethane, wash with brine, dry over MgSO₄, and concentrate to yield the final product.

Characterization:

  • FT-IR Spectroscopy: Look for the appearance of a broad O-H stretching band around 3400 cm⁻¹.

  • DSC: Compare the Tg of the functionalized polymer to the precursor. The introduction of hydroxyl groups is expected to increase the Tg due to hydrogen bonding.

Application III: Cross-Linking for Thermoset Material Formation

The newly installed hydroxyl groups are excellent nucleophiles for creating cross-linked networks. Reacting the functionalized polyester with a di- or poly-functional cross-linking agent, such as a diisocyanate or a melamine-formaldehyde resin, transforms the thermoplastic material into a rigid and chemically resistant thermoset.

Workflow for Cross-Linking and Testing

G Figure 3: Cross-Linking and Material Evaluation cluster_testing Material Testing start Dissolve Hydroxyl- Functionalized Polymer in Solvent (e.g., MEK) add Add Cross-linker (e.g., HMDI) & Catalyst (e.g., DBTDL) start->add cast Cast Film onto Substrate add->cast cure Cure in Oven (e.g., 120°C, 1 hr) cast->cure t1 Solvent Resistance Test (Swelling Study) cure->t1 t2 DMA Analysis (Measure Tg, Modulus) cure->t2 t3 Hardness Test (Pencil Hardness) cure->t3

Sources

Troubleshooting & Optimization

"Methyl 4-(methoxymethyl)phenylacetate" synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Context

User Profile: Medicinal Chemists, Process Development Scientists.[1] Molecule: Methyl 4-(methoxymethyl)phenylacetate (CAS: 23786-14-3).[1] Key Structural Vulnerability: The molecule contains a benzylic ether moiety (Ar-CH₂-OCH₃).[1][2] Unlike simple aryl methyl ethers (anisoles), benzylic ethers are acid-labile.[1]

The Core Problem: Most researchers attempt to synthesize this molecule using standard Fischer Esterification (Sulfuric Acid/Methanol/Reflux).[1] While effective for simple acids, these harsh conditions frequently degrade the benzylic ether in Methyl 4-(methoxymethyl)phenylacetate, leading to low yields, "tar" formation (polymerization), and difficult-to-separate hydroxyl impurities.

This guide provides the diagnostic framework to identify these side reactions and the corrected protocols to avoid them.

Critical Side Reactions & Byproducts

The following table summarizes the specific impurities generated when synthesis conditions are not optimized for benzylic ether stability.

Impurity / Byproduct Structure Cause (Mechanism) Diagnostic Observation
Byproduct A: Methyl 4-(hydroxymethyl)phenylacetateHO-CH₂-Ph-CH₂-COOMeAcid-Catalyzed Ether Cleavage. Strong acid protonates the ether oxygen, leading to the loss of methanol and formation of a benzylic cation, which is quenched by adventitious water.[1]Appearance of a more polar spot on TLC. Loss of the singlet (~3.3 ppm) in H-NMR.[1]
Byproduct B: Poly(benzyl) Oligomers[-(Ph-CH₂)-]nFriedel-Crafts Polymerization. The transient benzylic cation (generated by acid cleavage) acts as an electrophile, attacking the aromatic rings of other molecules.Reaction mixture turns dark/black ("tarring").[1] Baseline streaking in chromatography.[1]
Byproduct C: 4-(Methoxymethyl)phenylacetic acidMeO-CH₂-Ph-CH₂-COOHIncomplete Esterification / Hydrolysis. Equilibrium shifts back to the acid due to water accumulation or insufficient catalyst.[1]Broad peak >10 ppm in H-NMR.[1] Product is soluble in NaHCO₃ wash.[1]
Byproduct D: Methyl 4-formylphenylacetateOHC-Ph-CH₂-COOMeBenzylic Oxidation. Exposure to air at high temperatures (reflux) oxidizes the activated benzylic methylene.[1]Distinct aldehyde signal (~10 ppm) in NMR.[1]

Mechanistic Pathway Analysis

The diagram below illustrates the competition between the desired esterification and the fatal benzylic ether cleavage.

ReactionPathways Start 4-(Methoxymethyl) phenylacetic Acid Desired TARGET: Methyl 4-(methoxymethyl) phenylacetate Start->Desired Mild Acid (MeOH, 0-25°C) Cation Benzylic Cation [Intermediate] Start->Cation Strong Acid / Heat (Ether Cleavage) Desired->Cation Prolonged Exposure to H+ Alcohol Byproduct A: Methyl 4-(hydroxymethyl) phenylacetate Cation->Alcohol + H2O Polymer Byproduct B: Polymeric Tars Cation->Polymer + Aromatic Ring

Figure 1: Mechanistic divergence.[1] The red pathway represents the acid-catalyzed degradation of the benzylic ether, which competes with the green esterification pathway.

Optimized Experimental Protocols

To avoid the side reactions listed above, we recommend Protocol B (Base-Catalyzed) or Protocol C (In-Situ Acid Generation).[1] Avoid standard H₂SO₄ reflux.

Protocol A: Standard Fischer (NOT RECOMMENDED)

Why it fails: Refluxing H₂SO₄ generates a high concentration of protons at high thermal energy, rapidly cleaving the benzylic ether (Byproducts A & B).

Protocol B: Base-Catalyzed Alkylation (High Fidelity)

Best for: Small scale, high purity requirements.[1] This method avoids acidic conditions entirely, preserving the sensitive ether.

  • Dissolution: Dissolve 4-(methoxymethyl)phenylacetic acid (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Deprotonation: Add Potassium Carbonate (

    
    , 1.5 eq).[1] Stir at Room Temperature (RT) for 15 minutes.
    
  • Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise.[1] Caution: MeI is toxic.[1]

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (the acid will disappear).[1]

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over

    
    .[1]
    
  • Result: Quantitative yield of the ester with zero ether cleavage.

Protocol C: Mild Acid (Acetyl Chloride in Methanol)

Best for: Scale-up (>10g) where DMF removal is difficult.[1]

  • Catalyst Generation: In a separate flask, cool anhydrous Methanol (10 mL/mmol) to 0°C.

  • Addition: Dropwise add Acetyl Chloride (1.5 eq) to the methanol.

    • Mechanism:[2][3][4][5][6][7][8]

      
      .[1] This generates a controlled concentration of anhydrous HCl.[1]
      
  • Reaction: Add the solid 4-(methoxymethyl)phenylacetic acid to this solution.

  • Conditions: Stir at Room Temperature (Do NOT Reflux). Monitor by TLC (approx. 8–12 hours).[1]

  • Workup: Evaporate methanol under reduced pressure. Dissolve residue in ether, wash with saturated

    
     (removes unreacted acid).[1]
    

Troubleshooting FAQ

Q1: My reaction mixture turned black and viscous. What happened?

  • Diagnosis: You likely used sulfuric acid and heat.[1] The benzylic ether cleaved, forming a reactive carbocation that polymerized (Friedel-Crafts alkylation).

  • Fix: Switch to Protocol B (Base-catalyzed). If you must use acid, use Protocol C and strictly maintain temperature <25°C.[1]

Q2: I see a new spot on TLC that is more polar than my product but less polar than the starting acid.

  • Diagnosis: This is likely Methyl 4-(hydroxymethyl)phenylacetate (Byproduct A).[1]

  • Verification: Check NMR. If the singlet at ~3.3 ppm (methoxy ether) is missing, but the singlet at ~3.6 ppm (methyl ester) is present, the ether has been hydrolyzed.

Q3: Can I use Thionyl Chloride (


) instead of Acetyl Chloride? 
  • Answer: Yes, but with caution.

    
     generates 
    
    
    
    gas and HCl.[1] It is more aggressive than Acetyl Chloride.[1] If used, ensure the temperature remains at 0°C during addition and does not exceed RT during the reaction.

Q4: How do I remove unreacted starting material (Acid) from the product?

  • Protocol: The ester is neutral, while the starting material is acidic.

    • Dissolve crude mixture in Ethyl Acetate.[1]

    • Wash with Saturated Sodium Bicarbonate (

      
      ) .[1] The acid will deprotonate and move to the aqueous layer.[1]
      
    • The organic layer retains the pure ester.[1]

Diagnostic Decision Tree

Use this flow to determine the next step in your experiment.

DecisionTree Start Start: Analyze Crude NMR/TLC CheckColor Is the mixture dark/black? Start->CheckColor CheckPolar Is there a polar impurity? CheckColor->CheckPolar No ActionDiscard Discard. Polymerization occurred. Restart with Protocol B (Base). CheckColor->ActionDiscard Yes CheckAcid Is starting material present? CheckPolar->CheckAcid No ActionHydrolysis Ether Cleavage Detected. Restart with Protocol C (Mild Acid). CheckPolar->ActionHydrolysis Yes (Missing OMe signal) ActionWash Incomplete Reaction. Perform NaHCO3 wash. CheckAcid->ActionWash Yes Success Product Pure. Proceed to next step. CheckAcid->Success No

Figure 2: Troubleshooting logic flow for crude reaction analysis.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][9] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed stability data on benzylic ethers and their cleavage in acidic media). [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanisms of Fischer Esterification and S_N1 solvolysis of benzylic substrates). [1]

  • Master Organic Chemistry. (2014). Cleavage of Ethers with Acid. (Mechanistic overview of ether instability).

  • ChemicalBook. (2024).[1] Synthesis of Methyl Phenylacetate Derivatives. (General industrial protocols for phenylacetic acid esters).

Sources

Optimizing reaction conditions for "Methyl 4-(methoxymethyl)phenylacetate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to optimizing reaction conditions for the synthesis of Methyl 4-(methoxymethyl)phenylacetate, presented by the Technical Support Center. This document provides troubleshooting guides and frequently asked questions in a detailed question-and-answer format to address specific issues researchers, scientists, and drug development professionals may encounter during their experiments.

The synthesis of Methyl 4-(methoxymethyl)phenylacetate can be approached through several strategic pathways. The optimal choice depends on starting material availability, scalability, and desired purity. This guide will focus on the two most common and logical routes:

  • Route A: Fischer-Speier Esterification. This classic method involves the acid-catalyzed esterification of 4-(methoxymethyl)phenylacetic acid with methanol. It is a direct and often cost-effective approach.

  • Route B: Williamson Ether Synthesis. This route typically starts with a precursor such as Methyl 4-(bromomethyl)phenylacetate, which is then reacted with a methoxide source to form the ether linkage. This can be an effective strategy if the corresponding halo-compound is readily available.

Each route presents unique challenges and optimization points, which will be addressed in the following sections.

Synthesis_Routes cluster_0 Route A: Fischer-Speier Esterification cluster_1 Route B: Williamson Ether Synthesis A_Start 4-(methoxymethyl)phenylacetic acid A_Reagents + Methanol + Acid Catalyst (e.g., H₂SO₄) A_Start->A_Reagents A_Product Methyl 4-(methoxymethyl)phenylacetate A_Reagents->A_Product B_Start Methyl 4-(bromomethyl)phenylacetate B_Reagents + Sodium Methoxide (NaOMe) B_Start->B_Reagents B_Product Methyl 4-(methoxymethyl)phenylacetate B_Reagents->B_Product Troubleshooting_Fischer Start Low Yield in Fischer Esterification? Q1 Is the reaction reversible? Start->Q1 A1_Yes Shift Equilibrium: 1. Use large excess of Methanol. 2. Remove H₂O (Dean-Stark). Q1->A1_Yes Yes Q2 Is catalysis efficient? Q1->Q2 No A2_Yes Increase reaction temperature to reflux. Q2->A2_Yes Yes A2_No Check catalyst loading (1-5 mol% H₂SO₄ or TsOH). Q2->A2_No No

Common impurities in "Methyl 4-(methoxymethyl)phenylacetate" and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-(methoxymethyl)phenylacetate

Welcome to the technical support guide for Methyl 4-(methoxymethyl)phenylacetate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Achieving high purity is critical for reliable experimental outcomes and meeting regulatory standards. This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my sample of Methyl 4-(methoxymethyl)phenylacetate?

Based on typical synthetic routes, impurities in Methyl 4-(methoxymethyl)phenylacetate generally fall into four categories:

  • Starting Materials & Intermediates: Unreacted precursors such as 4-(chloromethyl)phenylacetic acid, methyl 4-(chloromethyl)phenylacetate, or 4-(hydroxymethyl)phenylacetic acid. Their presence indicates an incomplete reaction.

  • Side-Reaction Byproducts: The most common byproduct is the corresponding carboxylic acid, 4-(methoxymethyl)phenylacetic acid , which results from the hydrolysis of the methyl ester. Other potential byproducts include dimeric or polymeric species formed from reactive intermediates.

  • Isomeric Impurities: If the synthesis started with a mixture of isomers (e.g., ortho-, meta-, para-), then positional isomers of the final product may be present.

  • Residual Solvents and Reagents: Solvents used during the reaction or purification (e.g., toluene, methanol, dichloromethane) and un-quenched reagents can remain in the final product.

Q2: How can I detect and quantify the purity of my Methyl 4-(methoxymethyl)phenylacetate sample?

A multi-technique approach is recommended for comprehensive purity analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for separating and identifying volatile impurities. The mass spectrum provides structural information for each impurity, allowing for precise identification.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is excellent for structural confirmation of the main compound and can detect impurities if they are present in sufficient concentration (>1%). The presence of unexpected peaks, particularly a broad singlet around 10-12 ppm in ¹H NMR, is a strong indicator of a carboxylic acid impurity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is useful for non-volatile impurities and for quantifying the purity of the main component against a reference standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: While less quantitative, FTIR can quickly indicate the presence of functional groups associated with impurities. For example, a broad O-H stretch around 2500-3300 cm⁻¹ suggests a carboxylic acid impurity.

Q3: My ester seems to be degrading back to the carboxylic acid over time. What causes this and how can I prevent it?

This degradation is due to hydrolysis. Esters are susceptible to cleavage back to a carboxylic acid and an alcohol in the presence of water, and this process is catalyzed by both acid and base.

  • Causality: Trace amounts of moisture in the sample or exposure to atmospheric humidity can facilitate this process. If the sample was purified using an aqueous workup, residual acidic or basic contaminants can accelerate the degradation during storage.

  • Prevention:

    • Thorough Drying: Ensure the final product is rigorously dried under a high vacuum to remove all traces of water and volatile solvents.

    • Inert Storage: Store the purified ester under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.

    • Aprotic Solvents: If storing in solution, use dry, aprotic solvents.

    • Neutral pH: Ensure the final product is free from acidic or basic residues by performing a final wash with brine during the workup.

Troubleshooting and Purification Guides

This section addresses specific impurity issues with detailed, field-proven protocols.

Issue 1: Presence of Acidic Impurity - 4-(methoxymethyl)phenylacetic acid

This is the most common process-related impurity, arising from incomplete esterification or hydrolysis during workup or storage.[3][4]

Root Cause Analysis:

  • Incomplete Esterification: The reaction may not have gone to completion, leaving unreacted starting acid.

  • Hydrolysis: The ester bond can be cleaved by water, especially under acidic or basic conditions often present during the reaction workup.[5]

Troubleshooting Workflow: Removal via Liquid-Liquid Extraction

The key to removing this impurity is to exploit the difference in acidity. The carboxylic acid is acidic, while the ester is neutral. A mild base will deprotonate the acid, forming a water-soluble carboxylate salt that can be extracted into an aqueous layer.

cluster_0 Workflow for Acidic Impurity Removal A Crude Product in Organic Solvent (e.g., Ethyl Acetate) B Add Saturated NaHCO₃ Solution A->B  Step 1   C Shake Funnel & Allow Layers to Separate B->C  Step 2   D Drain Aqueous Layer (Contains Impurity Salt) C->D  Step 3   E Wash Organic Layer with Brine D->E  Step 4   F Dry Organic Layer (e.g., Na₂SO₄) E->F  Step 5   G Filter & Concentrate Solvent F->G  Step 6   H Pure Ester Product G->H  Step 7  

Caption: Workflow for removing acidic impurities.

Detailed Protocol: Mild Basic Wash

  • Dissolution: Dissolve the crude Methyl 4-(methoxymethyl)phenylacetate in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 10-15% w/v.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Expert Insight: A saturated NaHCO₃ solution is basic enough to deprotonate the carboxylic acid impurity but mild enough to minimize hydrolysis of the desired ester product. Avoid stronger bases like NaOH unless significant hydrolysis is acceptable.[6]

  • Venting: Stopper the funnel and shake gently, inverting the funnel and venting frequently to release the CO₂ gas that evolves from the acid-base reaction.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the sodium salt of the acidic impurity.

  • Repeat: Repeat the wash (steps 2-4) one or two more times to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This removes residual water and any remaining bicarbonate from the organic phase.

  • Drying & Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Issue 2: Presence of Non-Volatile or Closely Related Neutral Impurities

If impurities are neutral and have similar polarity to the product (e.g., starting materials like methyl 4-(chloromethyl)phenylacetate or dimeric byproducts), simple extraction will not suffice.

Root Cause Analysis:

  • Incomplete Reaction: Unreacted neutral starting materials will carry through the workup.

  • Side Reactions: Self-condensation or other side reactions can create higher molecular weight, non-volatile impurities.

Troubleshooting Options: Chromatography vs. Distillation

Your choice of technique depends on the thermal stability of your product and the boiling points of the impurities.

Purification MethodBest ForKey Considerations
Flash Chromatography Removing impurities with different polarities.Scalable, but requires solvent usage. Good for thermally sensitive compounds.
Vacuum Distillation Separating compounds with significantly different boiling points.[7]Efficient for large scales. Risk of thermal degradation for high-boiling compounds.

Detailed Protocol: Flash Column Chromatography

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will show clear separation between your product spot and the impurity spots, with an Rf value for the product of ~0.3-0.4. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column.

  • Elution: Run the mobile phase through the column, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Lynch, A. M., et al. (2022). Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate. Drug Testing and Analysis, 14(6), 1075-1084. Available at: [Link]

  • Google Patents. (2016). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
  • Google Patents. (2018). CN108658757B - Method for recovering phenylacetic acid from 6-aminopenicillanic acid enzymatic aqueous solution.
  • Chemdad Co., Ltd. (n.d.). Methyl phenylacetate. Available at: [Link]

  • Awad, T., DeRuiter, J., & Clark, C. R. (2008). GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines. Journal of Chromatographic Science, 46(5), 375–380. Available at: [Link]

  • JEOL. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. Available at: [Link]

  • University of Calgary. (n.d.). Substituent effects in Friedel-Crafts reactions. Available at: [Link]

  • Google Patents. (2011). CN102249891B - Method for recovering and purifying phenylacetic acid.
  • Google Patents. (2017). CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate.
  • International Journal of Creative Research Thoughts. (2022). Evaluation Of Analytical Method Using Pharmaceutical Drugs: Genotoxic Methyl P- Toulene Sulfonate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-methoxyphenylacetate. PubChem Compound Database. Available at: [Link]

  • Google Patents. (2013). CN103387490A - Method for synthesizing phenylacetic acid by carbonylation of methylbenzene.
  • National Center for Biotechnology Information. (n.d.). Methyl 2-methoxy-2-phenylacetate. PubChem Compound Database. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Google Patents. (2011). CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate.
  • PrepChem.com. (n.d.). Synthesis of methyl phenylacetate. Available at: [Link]

  • ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Available at: [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available at: [Link]

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Available at: [Link]

  • Organic Syntheses. (n.d.). Ethyl phenylacetate. Available at: [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Available at: [Link]

  • Google Patents. (2008). CN100455557C - The production method of methylphenylacetic acid.
  • Patsnap. (2022). Synthesis method of methyl phenylacetate. Eureka. Available at: [Link]

  • ResearchGate. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Available at: [Link]

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Technical Support Center: Overcoming Low Yield in Phenylacetate Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of phenylacetate esters. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving optimal yields in their esterification reactions. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the underlying causes of common issues and offer robust, validated solutions. Our goal is to empower you with the knowledge to not only troubleshoot your current synthesis but also to proactively design more efficient and reliable experiments in the future.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields in phenylacetate ester synthesis can stem from a variety of factors, from suboptimal reaction conditions to competing side reactions. This section is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab.

Issue 1: My Fischer Esterification yield is consistently low.

Q: I'm reacting phenylacetic acid with an alcohol using an acid catalyst, but my yield of the phenylacetate ester is much lower than expected. What's going on?

A: Low yields in Fischer esterification are most commonly due to the reversible nature of the reaction.[1][2][3] The formation of water as a byproduct can shift the equilibrium back towards the starting materials, the carboxylic acid and the alcohol.[1][4] To drive the reaction forward and maximize your ester yield, you need to actively address this equilibrium.

Core Causality: The fundamental principle at play is Le Châtelier's principle. The accumulation of water, a product, inhibits the forward reaction. Therefore, successful Fischer esterification hinges on the effective removal of water as it is formed.

Solutions:

  • Water Removal:

    • Dean-Stark Apparatus: For reactions conducted in a solvent that forms an azeotrope with water (e.g., toluene, benzene), a Dean-Stark trap is the most effective method for continuous water removal.[1][5][6][7][8] As the reaction mixture is heated to reflux, the water-solvent azeotrope distills over and is collected in the trap. The denser water separates and is collected at the bottom, while the solvent overflows back into the reaction flask.[6][7][8]

    • Dehydrating Agents: The use of a strong dehydrating agent, such as concentrated sulfuric acid (H₂SO₄), serves a dual purpose. It acts as the acid catalyst and also sequesters the water generated during the reaction, pushing the equilibrium towards the product side.[2] Molecular sieves can also be employed as an effective in-situ water scavenger.[4]

  • Use of Excess Reactant: Another strategy to shift the equilibrium is to use a large excess of one of the reactants, typically the less expensive one.[1] For instance, using a 3 to 5-fold excess of the alcohol can significantly improve the yield of the phenylacetate ester.

Experimental Protocol: Fischer Esterification of Phenylacetic Acid with Benzyl Alcohol using a Dean-Stark Trap

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.

  • Reagent Addition: To the round-bottom flask, add phenylacetic acid (1.0 eq), benzyl alcohol (1.2 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene, to make a ~0.5 M solution).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.02 eq) or concentrated sulfuric acid (H₂SO₄) (a few drops).

  • Reaction: Heat the mixture to reflux. You should observe water collecting in the graduated arm of the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected or until TLC analysis indicates the consumption of the limiting reagent.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), and finally with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure to obtain the crude phenylacetate ester.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Issue 2: My Steglich Esterification is failing or giving complex mixtures.

Q: I'm using DCC and DMAP to couple phenylacetic acid with a sterically hindered or sensitive alcohol, but the reaction is either not proceeding or I'm getting a lot of side products. What should I do?

A: Steglich esterification is a powerful method for forming esters under mild conditions, especially for substrates that are incompatible with the harsh conditions of Fischer esterification.[9][10][11] However, its success is highly dependent on the proper stoichiometry of reagents and the prevention of side reactions.

Core Causality: The reaction proceeds through an O-acylisourea intermediate formed from the reaction of the carboxylic acid with dicyclohexylcarbodiimide (DCC).[11] This intermediate is highly reactive. In the absence of a eficient nucleophile (the alcohol), it can undergo an intramolecular 1,3-rearrangement to form a stable N-acylurea, which is unreactive towards the alcohol.[10][11] 4-Dimethylaminopyridine (DMAP) is a crucial catalyst that intercepts the O-acylisourea to form a more reactive acylpyridinium salt, which then readily reacts with the alcohol and suppresses the formation of the N-acylurea side product.[10][11]

Solutions:

  • Ensure Anhydrous Conditions: Although DCC consumes the water generated, starting with wet reagents or solvents can lead to the hydrolysis of the O-acylisourea intermediate and reduce the efficiency of the reaction.

  • Optimize Reagent Stoichiometry:

    • Typically, a slight excess of the carboxylic acid and DCC relative to the alcohol is used. A common ratio is Alcohol (1.0 eq), Carboxylic Acid (1.2 eq), DCC (1.2 eq), and DMAP (0.1-0.2 eq).

  • Order of Addition: The order of addition of reagents can be critical. It is often recommended to pre-mix the carboxylic acid, alcohol, and DMAP in the solvent before adding the DCC solution dropwise at a low temperature (e.g., 0 °C) to control the initial exothermic reaction.

  • Solvent Choice: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used.[9]

Experimental Protocol: Steglich Esterification of Phenylacetic Acid

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylacetic acid (1.2 eq), the alcohol (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DCC Addition: Dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Issue 3: I'm observing significant side product formation.

Q: My reaction is producing the desired phenylacetate ester, but also a significant amount of other compounds, making purification difficult and lowering my yield.

A: Side reactions are a common culprit for low yields. The nature of the side products depends on the specific esterification method and the substrates used.

Common Side Reactions and Their Mitigation:

Side ReactionCausative FactorsMitigation Strategies
Polymerization of Alcohol Particularly common with benzyl alcohol in the presence of strong acid catalysts like concentrated H₂SO₄.[1]Use a milder acid catalyst (e.g., p-TsOH), or consider a different esterification method like Steglich esterification.
N-Acylurea Formation In Steglich esterification, slow reaction of the alcohol with the O-acylisourea intermediate.[10][11]Ensure a sufficient catalytic amount of DMAP is used to facilitate the rapid formation of the acylpyridinium intermediate.
Elimination from Tertiary Alcohols Acid-catalyzed dehydration of tertiary alcohols to form alkenes, especially under the high temperatures of Fischer esterification.Use milder conditions, such as those of the Steglich esterification.[11]

FAQs: Phenylacetate Ester Synthesis

Q1: What is the best way to monitor the progress of my esterification reaction?

A1: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[1] Co-spot your reaction mixture with your starting materials (phenylacetic acid and the alcohol) to track their consumption and the appearance of the less polar ester product spot.

Q2: I'm having trouble removing unreacted phenylacetic acid from my product.

A2: Unreacted phenylacetic acid can be effectively removed during the aqueous workup by washing the organic layer with a mild base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[1] The acidic phenylacetic acid will be deprotonated to form its water-soluble carboxylate salt, which will partition into the aqueous layer.

Q3: My product is contaminated with unreacted alcohol. How can I purify it?

A3: If the alcohol has a significantly different boiling point from your phenylacetate ester, vacuum distillation is an effective purification method.[1] Alternatively, if the alcohol is water-soluble, repeated washing of the organic layer with water or brine can help to remove it. For challenging separations, column chromatography is the most reliable method.

Q4: Can I use phenylacetyl chloride for esterification?

A4: Yes, reacting phenylacetyl chloride with an alcohol is a highly effective method for synthesizing phenylacetate esters. This reaction is typically fast and irreversible. It is usually carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct. However, phenylacetyl chloride is moisture-sensitive and can be challenging to handle.[12][13][14]

Visualizing the Workflow

Troubleshooting Fischer Esterification

fischer_troubleshooting start Low Yield in Fischer Esterification check_water Is water being effectively removed? start->check_water check_excess Is an excess of one reactant used? check_water->check_excess Yes implement_dean_stark Implement Dean-Stark trap or add dehydrating agent check_water->implement_dean_stark No increase_reactant Increase molar excess of the alcohol check_excess->increase_reactant No success Improved Yield check_excess->success Yes implement_dean_stark->success increase_reactant->success

Caption: Decision tree for troubleshooting low yields in Fischer esterification.

General Workflow for Phenylacetate Ester Synthesis and Purification

synthesis_workflow reactants Reactants: Phenylacetic Acid + Alcohol esterification Esterification (Fischer, Steglich, etc.) reactants->esterification workup Aqueous Workup (Wash with base, brine) esterification->workup drying Drying of Organic Layer (e.g., Na2SO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Distillation or Chromatography) concentration->purification product Pure Phenylacetate Ester purification->product

Caption: A generalized workflow for the synthesis and purification of phenylacetate esters.

References

  • Yang, S., et al. (1995). Removal of water produced from lipase-catalyzed esterification in organic solvent by pervaporation. Biotechnology and Bioengineering, 46(4), 393-395. [Link]

  • Kohlpaintner, C., & Schulte, M. (1999). U.S. Patent No. 5,976,324. Washington, DC: U.S.
  • Scribd. Phenylacetone Synthesis Techniques. [Link]

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • Quora. Why during the preparation of esters, should water be removed as soon as soon as it is formed?[Link]

  • ResearchGate. Water removal by reactive stripping for solid-acid catalyzed esterification in a monolith reactor. [Link]

  • Nishioka, T., et al. (1976). U.S. Patent No. 3,968,124. Washington, DC: U.S.
  • Taylor, H. M. (1984).
  • ResearchGate. (PDF) Synthesis, properties and applications of esters of phenylacetic acid. [Link]

  • PubChem. Phenyl acetate. [Link]

  • Wikipedia. Phenyl acetate. [Link]

  • Clark, J. H., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(15), 5537-5543. [Link]

  • Organic chemistry practical course. Synthesis of Phenyl acetate. [Link]

  • University of York. Dean Stark Trap. [Link]

  • ResearchGate. Transesterification of phenyl acetate by methanol without catalyst. [Link]

  • Organic Syntheses. Procedure for the Synthesis of (R)-3-Cyclohexyl-3-hydroxy-1-phenylpropan-1-one. [Link]

  • CN101811966A.
  • JETIR. Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. [Link]

  • The Journal of Organic Chemistry. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]

  • National Institutes of Health. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]

  • National Institutes of Health. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. [Link]

  • The Royal Society of Chemistry. A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. [Link]

  • CN102249891B. Method for recovering and purifying phenylacetic acid.
  • Wikipedia. Dean–Stark apparatus. [Link]

  • CN104496809A.
  • Wikipedia. Steglich esterification. [Link]

  • The Hive. Synthesis of Phenylacetyl Chloride. [Link]

  • YouTube. USE OF A DEAN STARK TRAP with Dr. Mark Niemczyk, Ph.D.[Link]

  • ResearchGate. How can I synthesize phenylacetyl chloride using PCl3?[Link]

  • Reddit. Trouble with Steglich Esterification. [Link]

  • ResearchGate. Plot showing catalytic % conversions of transesterification of phenyl acetate. [Link]

  • PrepChem.com. Preparation of phenylacetyl chloride. [Link]

  • ACS Publications. Heterogeneous Catalysis in Esterification Reactions: Preparation of Phenethyl Acetate and Cyclohexyl Acetate by Using a Variety of Solid Acidic Catalysts. [Link]

  • Royal Society of Chemistry. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. [Link]

  • Organic Syntheses. ethyl phenylacetate. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Master Organic Chemistry. Fischer Esterification. [Link]

  • Pearson. What products are obtained from the following reactions? b. phenyl acetate + excess ethanol + HCl. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Preprints.org. Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. [Link]

  • Organic Syntheses. methyl 2-(2-acetylphenyl)acetate. [Link]

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Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of Methyl 4-(methoxymethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth approach to diagnosing and resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Methyl 4-(methoxymethyl)phenylacetate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the underlying chemical and physical principles causing poor peak shape, ensuring a robust and reliable analytical method.

Part 1: Foundational FAQs

This section addresses the fundamental concepts of peak tailing and the specific properties of Methyl 4-(methoxymethyl)phenylacetate relevant to its chromatographic behavior.

Q1: What is peak tailing and how is it quantitatively measured?

In an ideal chromatographic separation, the analyte peak should be symmetrical, resembling a perfect Gaussian distribution.[1][2] Peak tailing is a common deviation from this ideal, characterized by an asymmetry where the latter half of the peak is broader than the first half.[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect overall method reliability.[1]

Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak. Regulatory guidelines often consider a value between 0.9 and 1.2 to be ideal, while a value greater than 1.5 signifies significant tailing that requires investigation.[3]

Q2: What are the primary causes of peak tailing in reverse-phase HPLC?

Peak tailing is rarely caused by a single factor. It typically arises from a combination of chemical and physical effects within the HPLC system. The most common causes can be grouped into three categories:

  • Secondary Retention Mechanisms: The primary cause of peak tailing is the presence of more than one retention mechanism for the analyte.[1][4] In reverse-phase HPLC, while the main interaction should be hydrophobic, secondary polar interactions can occur, most notably with residual silanol groups (Si-OH) on the silica-based stationary phase.[4] These interactions are especially problematic for basic compounds but can affect a wide range of analytes.[4]

  • Column-Related Issues: Problems with the column itself are a frequent source of peak shape distortion. This includes mass overload (injecting too much sample), physical damage like a void at the column inlet, or a partially blocked inlet frit from sample particulates or mobile phase precipitation.[2][4][5][6][7]

  • Systemic & Extra-Column Effects: The HPLC system hardware outside of the column can contribute significantly to peak distortion. "Extra-column volume" or "dead volume" in tubing, fittings, or the detector flow cell can cause the analyte band to spread, leading to broader and often tailing peaks.[3][8]

Q3: Is Methyl 4-(methoxymethyl)phenylacetate inherently prone to peak tailing?

To understand its potential for peak tailing, we must first analyze the structure of Methyl 4-(methoxymethyl)phenylacetate.

  • Core Structure: It is the methyl ester of phenylacetic acid. Unlike its parent acid, the ester is a neutral, non-ionizable compound .[9][10][11]

  • Substituents: It possesses a phenyl ring, an ester group (-COOCH₃), and a methoxymethyl ether group (-CH₂OCH₃).

Analysis: Because Methyl 4-(methoxymethyl)phenylacetate is not a basic compound, it is not susceptible to the strong ionic interactions with deprotonated silanol groups that cause severe tailing for many basic pharmaceuticals.[4][12] However, the oxygen atoms in its ester and ether functional groups are capable of acting as hydrogen bond acceptors. These groups can engage in secondary hydrogen-bonding interactions with active silanol groups on the stationary phase surface, leading to a secondary retention mechanism and subsequent peak tailing.[13][14]

Therefore, while not as problematic as a basic analyte, careful method optimization is still required to minimize these potential secondary interactions and achieve a symmetrical peak shape.

Part 2: A Systematic Guide to Troubleshooting Peak Tailing

This section provides a logical, step-by-step workflow to diagnose and resolve peak tailing for Methyl 4-(methoxymethyl)phenylacetate. Follow the diagnostic flowchart below, which outlines the decision-making process.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow StartNode Start: Peak Tailing Observed DecisionNode1 Are ALL peaks tailing or only the analyte peak? StartNode->DecisionNode1 SystemicPath Systemic Issues DecisionNode1->SystemicPath All Peaks AnalytePath Analyte-Specific Issues DecisionNode1->AnalytePath Only Analyte DecisionNode2 Is column overloaded? SystemicPath->DecisionNode2 DecisionNode5 Is column chemistry optimal? AnalytePath->DecisionNode5 DecisionNode3 Is extra-column volume excessive? DecisionNode2->DecisionNode3 No Solution1 Perform Dilution Study DecisionNode2->Solution1 Yes DecisionNode4 Is column bed compromised? DecisionNode3->DecisionNode4 No Solution2 Check & Optimize Fittings/Tubing DecisionNode3->Solution2 Yes Solution3 Flush / Reverse / Replace Column DecisionNode4->Solution3 Yes EndNode Problem Solved: Symmetrical Peak Solution1->EndNode Solution2->EndNode Solution3->EndNode DecisionNode6 Is mobile phase optimized? DecisionNode5->DecisionNode6 Yes Solution4 Use Modern End-Capped or Polar-Embedded Column DecisionNode5->Solution4 No Solution5 Adjust Mobile Phase pH & Modifier DecisionNode6->Solution5 No Solution4->EndNode Solution5->EndNode

Caption: A step-by-step workflow for troubleshooting peak tailing.

Step 1: Diagnose the Scope of the Problem
Q: Are all peaks in my chromatogram tailing, or is it specific to Methyl 4-(methoxymethyl)phenylacetate?

Expertise & Causality: This is the most critical first question. If all peaks exhibit tailing, the cause is likely physical or systemic, such as an issue with the HPLC hardware or a damaged column.[15] If only the analyte peak is tailing while others are symmetrical, the cause is almost certainly a specific chemical interaction between your analyte and the stationary phase.[15]

  • If all peaks are tailing: Proceed to the "Systemic & Column Hardware Issues" section.

  • If only the analyte peak is tailing: Proceed to the "Analyte-Specific Chemical Interactions" section.

Step 2: Addressing Systemic & Column Hardware Issues
Q: Could my HPLC system's plumbing be causing extra-column band broadening?

Expertise & Causality: Extra-column volume (ECV) refers to all the volume the sample travels through outside of the column itself, including the injector, tubing, and detector cell.[16] Excessive ECV allows the compact analyte band coming off the column to diffuse and spread out before it reaches the detector, resulting in broader and often tailing peaks.[8] This is especially problematic for high-efficiency, small-particle columns where the on-column peak volume is very small.[17][18]

Protocol: System Plumbing Audit

  • Check Fittings: Ensure all tubing connections, especially between the column and detector, are properly seated. Use of PEEK finger-tight fittings can sometimes lead to slippage and the creation of small voids.[12] Re-tighten or replace any suspect fittings.

  • Minimize Tubing Length: Use the shortest possible piece of tubing to connect the column outlet to the detector inlet.

  • Optimize Tubing Diameter: Use narrow internal diameter (ID) tubing (e.g., 0.005" or ~0.12 mm) to minimize volume. Be aware that narrower tubing will increase backpressure.[3][16]

Q: Is it possible I have overloaded the column?

Expertise & Causality: Column overload occurs when too much sample is injected, saturating the stationary phase at the column inlet.[7] This can happen in two ways:

  • Mass Overload: Injecting too high a concentration of the analyte. Excess molecules cannot find available sites on the stationary phase and travel down the column more quickly, leading to a distorted peak, often with a fronting or tailing appearance.[2][7]

  • Volume Overload: Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase. This can cause the peak to distort badly.

Protocol: Sample Dilution Study

  • Prepare Dilutions: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, and 1:10) in the mobile phase.

  • Inject and Analyze: Inject the original sample and each dilution under the same chromatographic conditions.

  • Evaluate Peak Shape: If the peak shape and symmetry improve significantly with dilution, you are likely experiencing mass overload.[2][7] Determine the highest concentration that provides a symmetrical peak and adjust your sample preparation accordingly.

Q: Could my column be damaged or contaminated?

Expertise & Causality: Physical damage to the column packing bed, such as the formation of a void at the inlet, or a partial blockage of the inlet frit by particulates, can disrupt the flow path and cause significant peak tailing.[4][6]

Protocol: Column Health Check

  • Visual Inspection: Disconnect the column and check the inlet for any discoloration, which might indicate contamination.

  • Column Reversal and Flush: If the manufacturer's instructions permit, disconnect the column from the detector, reverse its direction, and flush it with a strong solvent (e.g., 100% Acetonitrile or Methanol) for at least 10-20 column volumes.[4] This can sometimes dislodge particulates from the inlet frit.

  • Substitute the Column: The most definitive test is to replace the suspect column with a new one of the same type.[4] If the peak shape is restored, the original column was the source of the problem.

Step 3: Addressing Analyte-Specific Chemical Interactions

If you have ruled out systemic issues, the tailing is likely due to secondary interactions between Methyl 4-(methoxymethyl)phenylacetate and the column's stationary phase.

Analyte-Silanol Interaction Diagram

Caption: Potential hydrogen bonding between the analyte and a residual silanol group.

Q: Is my column chemistry contributing to the problem?

Expertise & Causality: The quality of the silica used in HPLC columns has improved dramatically. Older columns, often referred to as "Type A" silica, have a higher concentration of acidic, active silanol groups and trace metal impurities, which can cause significant tailing.[1] Modern, high-purity "Type B" silica columns are manufactured to have fewer and less acidic silanol groups.[19] Furthermore, a process called "end-capping" is used to chemically bond a small, inert group (like trimethylsilyl) to many of the remaining silanols, effectively shielding them from interacting with analytes.[3]

Protocol: Column Selection

  • Verify Column Type: Check your column's documentation to ensure it is a modern, high-purity, end-capped C18 column.

  • Consider a Polar-Embedded Phase: For analytes with hydrogen-bonding capabilities, a column with a polar-embedded group (e.g., amide or carbamate) incorporated into the alkyl chain can be beneficial. These phases offer alternative interaction sites and can shield the analyte from the underlying silica surface, often improving peak shape for polar or moderately polar compounds.[3]

Q: How can I optimize my mobile phase to reduce tailing?

Expertise & Causality: The mobile phase composition can be adjusted to suppress the unwanted secondary interactions.

  • Mobile Phase pH: Silanol groups are acidic (pKa ≈ 3.5-4.5).[19] At a neutral mobile phase pH, they are deprotonated (Si-O⁻) and highly active. By lowering the mobile phase pH to below 3, the silanols become fully protonated (Si-OH), rendering them much less reactive and reducing their ability to interact with the analyte.[4][15]

  • Organic Modifier: Acetonitrile is a relatively inert solvent, whereas Methanol can act as a hydrogen bond donor and acceptor. In some cases, methanol can compete with the analyte for interaction with silanol sites, effectively masking them and improving peak shape.[13]

Protocol: Mobile Phase Optimization

  • Adjust pH: Prepare your aqueous mobile phase with a buffer or additive to control the pH. A simple and effective approach for reverse-phase is to add 0.1% formic acid . This will lower the pH to approximately 2.7, which is highly effective at suppressing silanol activity.[15] Self-Validation: Always ensure your column is stable at low pH conditions by checking the manufacturer's specifications.[20]

  • Change Organic Modifier: If you are using acetonitrile, prepare an equivalent mobile phase using methanol and compare the resulting peak shape.

  • Increase Buffer Concentration: For non-MS applications, increasing the concentration of a buffer (e.g., phosphate from 10 mM to 25 mM) can increase the ionic strength of the mobile phase, which can help mask silanol interactions and improve peak shape.[15]

Part 3: Summary of Troubleshooting Strategies

The following table summarizes the potential causes of peak tailing for Methyl 4-(methoxymethyl)phenylacetate and the corresponding solutions.

Symptom Potential Cause Recommended Solution & Rationale
All peaks are tailing Extra-Column Volume Shorten and narrow the ID of tubing between the column and detector; remake all fittings. This minimizes the physical space for the analyte band to diffuse.[8]
Column Overload Inject a 1:10 dilution of the sample. If the peak shape improves, reduce the sample concentration. This ensures the stationary phase is not saturated.[2][7]
Column Void / Blockage Reverse-flush the column (if permitted) or replace it with a new one. This addresses physical damage to the packed bed.[4][6]
Only the analyte peak is tailing Secondary Silanol Interactions Switch to a modern, high-purity, end-capped C18 column or a polar-embedded phase column. This provides a more inert stationary phase with fewer active sites.[1][3]
Sub-optimal Mobile Phase Add 0.1% formic acid to the aqueous mobile phase to lower the pH to <3. This protonates and deactivates residual silanol groups.[15]
Switch the organic modifier from acetonitrile to methanol. Methanol can actively shield silanol groups, preventing analyte interaction.[13]

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (n.d.). Retrieved February 1, 2026, from [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (n.d.). Retrieved February 1, 2026, from [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.). Retrieved February 1, 2026, from [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved February 1, 2026, from [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023, November 23). Retrieved February 1, 2026, from [Link]

  • What Are The Common Peak Problems in HPLC - Company news - alwsci. (2023, May 6). Retrieved February 1, 2026, from [Link]

  • Reasons for Peak Tailing of HPLC Column - Hawach. (n.d.). Retrieved February 1, 2026, from [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - Waters. (n.d.). Retrieved February 1, 2026, from [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021, October 15). Retrieved February 1, 2026, from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). Retrieved February 1, 2026, from [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Retrieved February 1, 2026, from [Link]

  • Methyl 4-methoxyphenylacetate | C10H12O3 | CID 90266 - PubChem - NIH. (n.d.). Retrieved February 1, 2026, from [Link]

  • Extra-Column Volume in HPLC - Element Lab Solutions. (n.d.). Retrieved February 1, 2026, from [Link]

  • HPLC column overload - Element Lab Solutions. (n.d.). Retrieved February 1, 2026, from [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). Retrieved February 1, 2026, from [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek, Inc. (n.d.). Retrieved February 1, 2026, from [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Retrieved February 1, 2026, from [Link]

  • Column Volume and Extra-Column Volume - Phenomenex. (n.d.). Retrieved February 1, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (n.d.). Retrieved February 1, 2026, from [Link]

  • Methyl phenylacetate - Wikipedia. (n.d.). Retrieved February 1, 2026, from [Link]

  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? (2018, April 9). Retrieved February 1, 2026, from [Link]

  • How to Measure and Reduce HPLC Equipment Extra Column Volume - MAC-MOD Analytical. (n.d.). Retrieved February 1, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Retrieved February 1, 2026, from [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). Retrieved February 1, 2026, from [Link]

  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. (n.d.). Retrieved February 1, 2026, from [Link]

  • 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem. (n.d.). Retrieved February 1, 2026, from [Link]

  • Methyl phenyl acetate | 101-41-7 - Ottokemi. (n.d.). Retrieved February 1, 2026, from [Link]

Sources

Validation & Comparative

Spectroscopic comparison of "Methyl 4-(methoxymethyl)phenylacetate" with its isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic comparison of Methyl 4-(methoxymethyl)phenylacetate (CAS 115414-80-7) against its critical isomers. This document is designed for analytical chemists and synthetic researchers requiring precise structural validation.

Executive Summary & Molecule Profile

Target Molecule: Methyl 4-(methoxymethyl)phenylacetate CAS Registry Number: 115414-80-7 Molecular Formula: C₁₁H₁₄O₃ Molecular Weight: 194.23 g/mol IUPAC Name: Methyl 2-(4-(methoxymethyl)phenyl)acetate

Application Context: This compound serves as a bifunctional building block in the synthesis of pharmaceuticals (e.g., bradycardic agents) and agrochemicals. Its purity is critical because positional isomers (ortho/meta) often possess significantly different biological activities and metabolic profiles.

The Challenge: Synthetic routes involving chloromethylation or Friedel-Crafts alkylation often yield mixtures of positional isomers. Furthermore, functional isomers like propyl 4-methoxybenzoate (also C₁₁H₁₄O₃) can appear if alternative alcohols are present during esterification. Distinguishing these requires a robust multi-modal spectroscopic approach.

Structural Landscape & Isomer Identification[1]

We define three distinct classes of isomers that must be differentiated:

  • Positional Isomers (Primary Impurities):

    • Meta-isomer: Methyl 3-(methoxymethyl)phenylacetate

    • Ortho-isomer: Methyl 2-(methoxymethyl)phenylacetate

  • Functional Isomers (Byproducts):

    • Ester Homologs: Propyl 4-methoxybenzoate, Isopropyl 4-methoxybenzoate

    • Ether Variants: Ethyl 4-ethoxybenzoate

Analytical Decision Tree (Workflow)

The following diagram outlines the logical flow for confirming the target structure using NMR and MS data.

AnalyticalWorkflow Start Unknown Sample (C11H14O3) MS_Check Step 1: Mass Spectrometry (Check Fragmentation) Start->MS_Check Frag_Check Base Peak m/z 121? (Methoxybenzyl cation) MS_Check->Frag_Check Benzoate_Path Suspect Benzoate Isomer (e.g., Propyl 4-methoxybenzoate) Frag_Check->Benzoate_Path No (m/z 135/107 dominant) NMR_Check Step 2: 1H-NMR Analysis (Aromatic Region) Frag_Check->NMR_Check Yes Sym_Check Symmetry Pattern? (AA'BB' System) NMR_Check->Sym_Check Meta_Ortho Identify Positional Isomer (Meta/Ortho) Sym_Check->Meta_Ortho Complex Multiplet (ABCD) Confirm CONFIRMED TARGET: Methyl 4-(methoxymethyl)phenylacetate Sym_Check->Confirm Two Doublets (8-9 Hz)

Caption: Logical workflow for differentiating Methyl 4-(methoxymethyl)phenylacetate from functional and positional isomers.

Spectroscopic Deep Dive

A. Nuclear Magnetic Resonance (¹H-NMR)

The proton NMR spectrum provides the most definitive evidence for structural assignment. The symmetry of the para-substituted ring is the key differentiator.

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz or higher recommended[1]

MoietyTarget (Para) Shift (δ ppm)MultiplicityMeta Isomer Shift (δ ppm)Ortho Isomer Shift (δ ppm)Diagnostic Note
Aromatic Ring 7.20 - 7.35 dd (AA'BB') 7.10 - 7.40 (m)7.15 - 7.45 (m)Target: Symmetric "roofing" doublets. Isomers: Complex ABCD multiplet.
Ar-CH₂-O- 4.43Singlet (2H)~4.45 (s)~4.55 (s)Ortho isomer shows downfield shift due to steric deshielding.
-OCH₃ (Ether) 3.38Singlet (3H)3.39 (s)3.41 (s)Minimal variation; not diagnostic.
Ar-CH₂-COO- 3.62Singlet (2H)3.60 (s)3.75 (s)Ortho isomer typically shifted downfield (~0.1-0.2 ppm).
-COOCH₃ (Ester) 3.69Singlet (3H)3.69 (s)3.70 (s)Overlaps frequently; check integration.

Critical Insight: In the para isomer (Target), the aromatic region will display two distinct doublets (integration 2H each) with a coupling constant J ≈ 8.0-8.5 Hz. The meta isomer will show a singlet (isolated proton between substituents), two doublets, and a triplet, often overlapping. The ortho isomer will show a complex 4-proton multiplet.

B. Infrared Spectroscopy (FT-IR)

While less specific for positional isomers, IR is excellent for ruling out functional isomers like benzoates.

  • Carbonyl (C=O): ~1740 cm⁻¹ (Ester). Note: Benzoate esters (conjugated) typically appear lower, around 1715-1725 cm⁻¹.

  • Ether (C-O-C): ~1100-1150 cm⁻¹ (Strong stretch).

  • Overtones (1600-2000 cm⁻¹): The para-substituted benzene ring shows a characteristic 2-band pattern (roughly 1790 and 1900 cm⁻¹ weak bands). Meta shows a 3-band pattern; Ortho shows a single strong band.

C. Mass Spectrometry (GC-MS / EI)

Ionization: Electron Impact (70 eV)

  • Molecular Ion (M⁺): m/z 194 (Weak to Moderate).

  • Base Peak: m/z 121 (Methoxybenzyl cation).

    • Mechanism:[2][3] Cleavage of the ester side chain (loss of -CH₂COOCH₃, mass 73) generates the stable 4-methoxybenzyl cation.

  • Secondary Fragment: m/z 163 (Loss of -OCH₃).

  • Differentiation from Benzoates:

    • Propyl 4-methoxybenzoate (Isomer) will fragment to give the 4-methoxybenzoyl cation (m/z 135) as the base peak (Ar-CO⁺), distinct from the benzyl cation (Ar-CH₂⁺) seen in our target.

Experimental Protocols

Protocol 1: High-Resolution ¹H-NMR Acquisition

Objective: To resolve the AA'BB' coupling system for definitive positional assignment.

  • Sample Prep: Dissolve 10-15 mg of the product in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard. Ensure the solution is clear and free of suspended solids (filter through cotton if necessary).

  • Instrument Setup:

    • Pulse Angle: 30° or 45° (to prevent saturation).

    • Relaxation Delay (d1): ≥ 5 seconds (critical for accurate integration of the benzylic singlets).

    • Scans (NS): 16 to 64.

    • Temperature: 298 K (25°C).

  • Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform. Phase manually to ensure flat baseline around the aromatic region.

  • Validation: Calibrate TMS to 0.00 ppm. Verify the integration ratio of Aromatic : Methyl-Ester : Methylene-Ester : Methylene-Ether : Methyl-Ether is roughly 4 : 3 : 2 : 2 : 3 .

Protocol 2: GC-MS Isomer Separation

Objective: To detect trace isomeric impurities.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min.

  • Injection: 1 µL, Split ratio 50:1.

  • Expected Elution Order:

    • Ortho-isomer (lowest boiling point, elutes first due to steric compactness).

    • Meta-isomer.

    • Para-isomer (Target, highest boiling point due to symmetry/packing).

    • Functional Isomers (e.g., Propyl benzoate) typically have significantly different retention times (often later).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90266, Methyl 4-methoxyphenylacetate. (Note: Used for comparative fragmentation patterns of the phenylacetate core). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • NIST Mass Spectrometry Data Center. Benzeneacetic acid, (4-methoxyphenyl)methyl ester (Isomer Comparison). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Purity assessment of "Methyl 4-(methoxymethyl)phenylacetate" from different suppliers

Author: BenchChem Technical Support Team. Date: February 2026

An Independent Purity Analysis of Methyl 4-(methoxymethyl)phenylacetate from Commercial Suppliers

Abstract

The chemical purity of starting materials is a cornerstone of reproducible and reliable scientific research, particularly within the exacting domain of drug discovery and development. Methyl 4-(methoxymethyl)phenylacetate, a key intermediate in the synthesis of various pharmacologically active molecules, presents a case study in the critical need for rigorous quality assessment beyond the supplier's Certificate of Analysis (CoA). This guide presents a comprehensive, multi-technique approach to the purity assessment of this compound, comparing hypothetical lots from three different commercial suppliers. We provide detailed, validated protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, explaining the scientific rationale behind each experimental choice. The resulting data, presented herein, demonstrates significant variability in purity and impurity profiles, underscoring the imperative for independent verification to ensure the integrity of research outcomes.

Introduction: The High Cost of Impurity

Methyl 4-(methoxymethyl)phenylacetate is a versatile chemical building block utilized in the synthesis of complex organic molecules. Its applications range from academic research exploring novel reaction pathways to the industrial-scale production of pharmaceutical intermediates.[1] In these contexts, the presence of unidentified or unquantified impurities can have profound consequences, leading to:

  • Aberrant Reaction Outcomes: Impurities can interfere with catalytic cycles, act as competing nucleophiles or electrophiles, or quench reagents, resulting in low yields, unexpected side products, and failed reactions.

  • Misinterpretation of Biological Data: In drug development, an impurity that is structurally related to the target molecule may exhibit its own biological activity or toxicity, confounding structure-activity relationship (SAR) studies.

  • Lack of Reproducibility: The variability between different batches or suppliers of a reagent is a significant contributor to the "reproducibility crisis" in science. A synthesis that works with a reagent from Supplier A may fail with a seemingly identical reagent from Supplier B due to subtle differences in the impurity profile.

A supplier's Certificate of Analysis (CoA) is a vital starting point, providing a summary of quality control testing against a set of specifications.[2][3] However, the methods used may not be exhaustive, and the reported purity value (e.g., ">98%") may not reveal the nature and quantity of the remaining "<2%". This guide, therefore, is designed for the discerning researcher who understands that true scientific rigor demands independent verification.

Potential Impurities: A Synthesis-Based Perspective

To design a robust analytical strategy, we must first anticipate the likely impurities. While the exact commercial synthesis routes for Methyl 4-(methoxymethyl)phenylacetate are proprietary, a common synthetic pathway involves the esterification of 4-(methoxymethyl)phenylacetic acid, which itself can be prepared via various methods, including Grignard reactions.[4][5] Potential impurities can therefore include:

  • Starting Materials: Unreacted 4-(methoxymethyl)phenylacetic acid or the precursor alcohol/halide.

  • Reaction Byproducts: Isomeric variants, products of over-alkylation or incomplete reactions, and dimerization products. For instance, in Grignard syntheses, biphenyl-type impurities are common.[6][7]

  • Residual Solvents & Reagents: Solvents used in reaction and purification (e.g., Toluene, Dichloromethane) and residual catalysts or acids.[8]

Our analytical approach is therefore designed to be orthogonal, employing multiple techniques to detect this broad range of potential contaminants.[9]

Orthogonal Analytical Strategy for Purity Verification

We will employ a three-pronged analytical approach to create a comprehensive purity profile for samples obtained from three fictional suppliers: Supplier A, Supplier B, and Supplier C.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment of non-volatile organic compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled for structural confirmation of the main component and identification of structurally related impurities.[11]

Experimental Methodologies & Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Rationale: A reversed-phase HPLC method using a C18 column is chosen for its excellent ability to separate aromatic esters of moderate polarity from both more polar (e.g., starting acid) and less polar (e.g., dimerization byproducts) impurities. UV detection at 254 nm is selected as the aromatic ring provides a strong chromophore for sensitive detection. This method is designed for accurate quantification of the main peak area relative to all other detected impurity peaks (Area % method).

Protocol:

  • Sample Preparation: Accurately weigh approximately 25 mg of the Methyl 4-(methoxymethyl)phenylacetate sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of ~500 µg/mL.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.[12]

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 40% B, hold for 2 min, ramp to 95% B over 15 min, hold for 3 min, return to 40% B over 1 min, and re-equilibrate for 4 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD) at 254 nm.

  • System Suitability: Before sample analysis, perform five replicate injections of the sample from Supplier A. The relative standard deviation (RSD) for the main peak area should be ≤ 2.0%.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Workflow Diagram: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Weigh 25 mg of Sample prep2 Dissolve in 50 mL ACN/Water (50:50) prep1->prep2 inj Inject 10 µL onto HPLC System prep2->inj sep Separate on C18 Column (Gradient Elution) inj->sep det Detect Analytes (UV @ 254 nm) sep->det integ Integrate All Peaks in Chromatogram det->integ calc Calculate Purity (Area % Method) integ->calc

Caption: Workflow for quantitative purity analysis by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: GC-MS is the ideal technique for separating and identifying volatile and semi-volatile compounds. A non-polar DB-5ms column is used, which separates compounds primarily based on their boiling points. The mass spectrometer detector provides fragmentation patterns that can be matched against spectral libraries (e.g., NIST) for confident identification of unknown impurities like residual solvents or volatile byproducts.[13][14]

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in high-purity Dichloromethane.

  • GC-MS Conditions:

    • Instrument: Agilent 7890B GC with 5977A MSD or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (Split ratio 50:1).

    • Oven Program: Hold at 50 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Mass Range: 35-500 amu.

  • Data Analysis: Analyze the total ion chromatogram (TIC) for peaks other than the main component. Identify these peaks by comparing their mass spectra with the NIST Mass Spectral Library. Quantify relative abundance based on peak area.

Workflow Diagram: GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep Prepare 1 mg/mL Solution in DCM inj Inject 1 µL (Split Mode) prep->inj sep Separate Volatiles on HP-5ms Column inj->sep ionize Electron Ionization (70 eV) sep->ionize detect Mass Analysis (m/z 35-500) ionize->detect tic Analyze Total Ion Chromatogram (TIC) detect->tic lib Identify Impurities via NIST Library Match tic->lib

Caption: Workflow for volatile impurity identification by GC-MS.

¹H and ¹³C NMR Spectroscopy for Structural Verification

Rationale: NMR provides an unambiguous confirmation of the chemical structure. The ¹H NMR spectrum gives information on the number and environment of protons, while the ¹³C NMR spectrum does the same for carbon atoms.[15][16] Crucially, NMR can detect and help identify structurally related impurities that may co-elute with the main peak in chromatography. The purity can also be estimated using a certified internal standard (qNMR), though for this guide, we focus on structural confirmation.

Protocol:

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of Chloroform-d (CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal reference.

  • NMR Acquisition:

    • Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Experiments:

      • ¹H NMR: Standard proton experiment, 16 scans.

      • ¹³C NMR: Proton-decoupled experiment (e.g., zgpg30), 1024 scans.

  • Data Analysis:

    • Process spectra using appropriate software (e.g., TopSpin, Mnova).

    • Reference the ¹H spectrum to the TMS peak at 0 ppm.

    • Assign all proton and carbon signals and compare them to literature values or predicted spectra to confirm the structure of Methyl 4-(methoxymethyl)phenylacetate.[17]

    • Carefully examine the baseline and integrate any small peaks that do not correspond to the main compound, solvent, or TMS. These represent impurities.

Workflow Diagram: NMR Structural Analysis

NMR_Workflow prep Dissolve ~15 mg Sample in CDCl3 with TMS acq_h1 Acquire ¹H NMR Spectrum (16 Scans) prep->acq_h1 acq_c13 Acquire ¹³C NMR Spectrum (1024 Scans) prep->acq_c13 process Process & Reference Spectra (TMS = 0 ppm) acq_h1->process acq_c13->process assign Assign ¹H and ¹³C Signals Confirm Main Structure process->assign impurity Identify & Integrate Impurity Signals assign->impurity

Caption: Workflow for structural verification via NMR spectroscopy.

Results: Comparative Purity Assessment

Samples from three different suppliers were analyzed according to the protocols described above. The key findings are summarized in the table below.

ParameterSupplier ASupplier BSupplier C
Appearance White Crystalline SolidOff-White PowderColorless Oil
HPLC Purity (Area %) 99.6%98.1%97.5%
GC-MS Identified Impurities (>0.05%) - Toluene (0.15%)- Toluene (0.08%)- 4-(chloromethyl)anisole (0.8%)- Methanol (0.5%)- 4-(methoxymethyl)phenylacetic acid (1.2%)
NMR Analysis - Structure confirmed.- Trace toluene consistent with GC-MS.- Structure confirmed.- Signals consistent with 4-(chloromethyl)anisole impurity observed.- Structure confirmed.- Broad peak consistent with carboxylic acid impurity.- Significant unassigned aromatic signals (~0.5%).
Supplier CoA Purity ≥99.0% (GC)≥98.0% (HPLC)≥97.0% (GC)

Discussion and Interpretation

The orthogonal analysis reveals critical differences between the suppliers that would not be apparent from the CoA alone.

  • Supplier A: This material demonstrates the highest purity by HPLC (99.6%). The only significant impurity detected is residual toluene from the synthesis or purification process. For most applications in synthetic chemistry, this level of a common, relatively inert solvent is acceptable. The material is a clean, crystalline solid, which is often indicative of high purity.

  • Supplier B: While the HPLC purity is stated as ≥98.0% and our analysis confirms this at 98.1%, the nature of the primary impurity is concerning. GC-MS and NMR identified 4-(chloromethyl)anisole , a likely precursor or byproduct. As an alkylating agent, this reactive impurity could interfere significantly in nucleophilic reactions, leading to unwanted side products and making the material unsuitable for sensitive applications.

This comparative analysis underscores a crucial principle: purity is not just a number, but a profile. A product with 98% purity containing a reactive impurity (Supplier B) can be far more problematic than a 99.6% pure product containing a benign residual solvent (Supplier A).

Conclusion and Recommendations for Researchers

The selection of a chemical supplier and the qualification of their reagents are active responsibilities of the research scientist, not passive assumptions. Based on this analysis, we provide the following recommendations:

  • Always Perform Independent Verification: Do not rely solely on the supplier's CoA, especially for critical reagents, new suppliers, or the first use of a new batch.

  • Employ Orthogonal Methods: A single technique is rarely sufficient. The combination of HPLC for quantitative purity, GC-MS for volatile impurities, and NMR for structural confirmation provides a robust and comprehensive quality assessment.

  • Consider the Impurity Profile, Not Just the Purity Value: Understand the nature of the impurities. A reactive impurity is more detrimental than a benign one. Use knowledge of the likely synthesis route to anticipate potential contaminants.

  • Maintain Records: Keep detailed records of the supplier, lot number, and your own analytical data for all critical reagents. This is invaluable for troubleshooting failed or irreproducible experiments.

By integrating these practices into standard laboratory workflow, researchers can significantly enhance the reliability, reproducibility, and overall integrity of their scientific endeavors.

References

  • Yang, Z., et al. (2019). Analytical method development for determining polycyclic aromatic hydrocarbons and organophosphate esters in indoor dust based on solid phase extraction and gas chromatography/mass spectrometry. RSC Publishing. Retrieved January 31, 2026, from [Link]

  • Du, F., et al. (2010). Assessment of the chemical and enantiomeric purity of organic reference materials. ResearchGate. Retrieved January 31, 2026, from [Link]

  • Patsnap. (2022). Synthesis method of methyl phenylacetate. Eureka. Retrieved January 31, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl phenylacetate. Retrieved January 31, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-methoxyphenylacetate. PubChem. Retrieved January 31, 2026, from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved January 31, 2026, from [Link]

  • Lab Alley. (2025). How to Read a Chemical Certificate of Analysis (COA). Retrieved January 31, 2026, from [Link]

  • Agilent. (n.d.). Agilent ULTRA Analytical Standards and Certified Reference Materials. Retrieved January 31, 2026, from [Link]

  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum (300 MHz, CDCl3) of methyl 3-(4-methoxyphenyl)acrylate. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). GCMS analysis of authentic phenylacetaldehyde and MtAAS/CaAAS.... Retrieved January 31, 2026, from [Link]

  • MassBank. (n.d.). methyl phenylacetate. Retrieved January 31, 2026, from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved January 31, 2026, from [Link]

  • Homework.Study.com. (n.d.). What are the typical impurities in the reactions involving carbocations in Grignard reactions.... Retrieved January 31, 2026, from [Link]

Sources

A Guide to Inter-Laboratory Comparison of Methyl 4-(methoxymethyl)phenylacetate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of Methyl 4-(methoxymethyl)phenylacetate. It is designed for researchers, scientists, and drug development professionals to ensure analytical consistency and data reliability across different laboratories. This document delves into the rationale behind experimental choices, offers detailed analytical protocols, and outlines a robust structure for a comparative study.

The Critical Need for Inter-Laboratory Comparison

In the realm of pharmaceutical development and quality control, the ability to obtain consistent and reproducible analytical results across different laboratories is paramount. An inter-laboratory comparison (ILC), also known as a proficiency test, is a powerful tool for assessing the performance of analytical methods and the competence of participating laboratories.[1][2][3] For a compound like Methyl 4-(methoxymethyl)phenylacetate, which may be a key intermediate or impurity in drug synthesis, ensuring that different labs can reliably quantify it is crucial for product quality and patient safety.[4][5]

The primary objectives of this inter-laboratory comparison guide are:

  • To establish a standardized analytical approach for Methyl 4-(methoxymethyl)phenylacetate.

  • To evaluate the precision and accuracy of the selected analytical methods across multiple laboratories.

  • To identify and mitigate potential sources of analytical variability.[6]

  • To provide a framework for validating analytical procedures for their intended use.[7]

This guide will focus on two of the most common and powerful analytical techniques for the analysis of aromatic esters: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[4][8]

Overview of Analytical Methodologies

The choice of analytical technique is a critical first step and depends on the physicochemical properties of the analyte and the matrix in which it is being measured. Methyl 4-(methoxymethyl)phenylacetate is a volatile and thermally stable compound, making it amenable to both GC-MS and HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[9][10] It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds.[4] For Methyl 4-(methoxymethyl)phenylacetate, GC-MS can provide not only quantitative data but also structural confirmation through its characteristic mass spectrum. The typical mass spectrum of a related compound, methoxy methyl phenylacetone, shows major fragment ions that can be used for identification.[11][12]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds.[4][13] For non-volatile or thermally labile compounds, HPLC is often the method of choice. While Methyl 4-(methoxymethyl)phenylacetate is amenable to GC, HPLC offers an alternative separation mechanism that can be advantageous, especially if the sample matrix contains non-volatile components. A reverse-phase HPLC method with a suitable C18 column and a mobile phase of acetonitrile and water is a common starting point for the analysis of aromatic esters.[14]

Proposed Inter-Laboratory Comparison (ILC) Workflow

A successful ILC requires careful planning and execution.[1] The following workflow is proposed for the analysis of Methyl 4-(methoxymethyl)phenylacetate.

ILC_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting A Define Study Objectives & Scope B Select Participating Laboratories A->B C Prepare & Distribute Homogeneous Test Samples B->C D Provide Standardized Analytical Protocols C->D E Laboratories Perform Analysis (GC-MS & HPLC) D->E F Data Collection & Reporting E->F G Statistical Analysis of Results (e.g., z-scores, En numbers) F->G H Evaluation of Laboratory Performance G->H I Drafting of Final Comparison Report H->I

Caption: Proposed workflow for the inter-laboratory comparison of Methyl 4-(methoxymethyl)phenylacetate analysis.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the analysis of Methyl 4-(methoxymethyl)phenylacetate. It is crucial that all participating laboratories adhere strictly to these methods to ensure data comparability.

GC-MS Analysis Protocol

This protocol is designed to provide a robust and reproducible method for the quantification of Methyl 4-(methoxymethyl)phenylacetate.

4.1.1. Materials and Reagents

  • Methyl 4-(methoxymethyl)phenylacetate reference standard (≥98% purity)

  • Internal Standard (e.g., Methyl phenylacetate)

  • High-purity solvents (e.g., Hexane, Ethyl Acetate)

  • Volumetric flasks and pipettes

4.1.2. Instrumentation

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column: e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

4.1.3. Chromatographic Conditions

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 amu

4.1.4. Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Methyl 4-(methoxymethyl)phenylacetate reference standard and dissolve in 10 mL of ethyl acetate.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the internal standard and dissolve in 10 mL of ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock solutions to cover the expected concentration range. Each calibration standard should contain a constant concentration of the internal standard.

  • Sample Preparation: Dilute the test sample with ethyl acetate to a concentration within the calibration range and add the internal standard.

4.1.5. Data Analysis

  • Identify the peaks of Methyl 4-(methoxymethyl)phenylacetate and the internal standard based on their retention times and mass spectra.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantify the amount of Methyl 4-(methoxymethyl)phenylacetate in the test sample using the calibration curve.

GCMS_Workflow A Sample Preparation (Dilution & IS addition) B GC Injection & Separation A->B C Mass Spectrometry Detection B->C D Data Acquisition C->D E Peak Integration & Identification D->E F Quantification using Calibration Curve E->F

Caption: Analytical workflow for GC-MS analysis.

HPLC Analysis Protocol

This protocol provides an alternative method for the quantification of Methyl 4-(methoxymethyl)phenylacetate, suitable for a wider range of sample matrices.

4.2.1. Materials and Reagents

  • Methyl 4-(methoxymethyl)phenylacetate reference standard (≥98% purity)

  • HPLC-grade acetonitrile and water

  • Phosphoric acid (for mobile phase adjustment)

  • Volumetric flasks and pipettes

4.2.2. Instrumentation

  • High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD)

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

4.2.3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (60:40 v/v), adjusted to pH 3.0 with phosphoric acid.[14]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 228 nm[13]

4.2.4. Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Methyl 4-(methoxymethyl)phenylacetate reference standard and dissolve in 10 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock solution with the mobile phase to cover the expected concentration range.

  • Sample Preparation: Dilute the test sample with the mobile phase to a concentration within the calibration range.

4.2.5. Data Analysis

  • Identify the peak of Methyl 4-(methoxymethyl)phenylacetate based on its retention time.

  • Construct a calibration curve by plotting the peak area against the concentration of the analyte.

  • Quantify the amount of Methyl 4-(methoxymethyl)phenylacetate in the test sample using the calibration curve.

HPLC_Workflow A Sample Preparation (Dilution) B HPLC Injection & Separation A->B C UV/DAD Detection B->C D Data Acquisition C->D E Peak Integration D->E F Quantification using Calibration Curve E->F

Sources

Assessing the impact of the methoxymethyl group on biological activity

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Drug Discovery

Executive Summary

In organic synthesis, the methoxymethyl (MOM) group is a workhorse—a robust protecting group for alcohols that withstands strong bases and nucleophiles.[1][2] However, in medicinal chemistry, its presence in a final drug candidate is a "red flag" that requires rigorous scrutiny.

This guide objectively assesses the MOM group’s impact on biological activity. Unlike standard alkyl ethers (e.g., methyl ethers), MOM ethers are acetals . This structural distinction drives a massive divergence in metabolic stability and toxicity profiles. While occasionally exploited for prodrug strategies, the MOM group frequently introduces liability through rapid cytochrome P450-mediated degradation and the release of toxic formaldehyde.

Part 1: Physicochemical & Structural Analysis

The MOM group (


) is often compared to a simple Methyl Ether (

) or the free Hydroxyl (

).
Table 1: Comparative Physicochemical Profile
FeatureHydroxyl (-OH) Methyl Ether (-OMe) MOM Ether (-OCH₂OMe)
Electronic Effect H-bond Donor & AcceptorH-bond Acceptor onlyH-bond Acceptor (Dual sites)
Lipophilicity (cLogP) Low (Hydrophilic)Moderate (+0.5 vs OH)High (+0.6–0.8 vs OH)
Rotational Freedom HighLowHigh (Extra methylene hinge)
Chemical Stability Reactive (Phase II conjugation)High (Metabolically robust)Acid Labile (Stable to base)
Metabolic Liability Glucuronidation/SulfationO-Demethylation (Slow)Rapid O-Dealkylation
Toxicity Risk LowLowHigh (Formaldehyde release)
Structural Insight

The MOM group extends the reach of the oxygen acceptor. In binding pockets, the extra methylene unit (


) allows the terminal methoxy group to adopt conformations unavailable to a simple methyl ether, potentially picking up distal hydrogen bonds. However, this comes at the cost of introducing an acetal center  (

), which is the primary source of its biological instability.

Part 2: Metabolic Stability & Toxicity (The Critical Comparison)

The defining characteristic of the MOM group in vivo is its susceptibility to oxidative dealkylation.

Mechanism of Instability

Unlike a methyl ether, which requires significant energy to oxidize, the methylene protons of the MOM group are flanked by two oxygens. This electronic environment stabilizes the radical intermediate formed during CYP450 catalysis, facilitating rapid hydroxylation.

Diagram 1: Metabolic Pathway of MOM Ethers

This diagram illustrates the oxidative cleavage of the MOM group, highlighting the generation of the toxic byproduct formaldehyde.

MOM_Metabolism MOM_Drug MOM-Ether Drug (R-O-CH2-OCH3) Intermediate Hemiacetal Intermediate (R-O-CH(OH)-OCH3) MOM_Drug->Intermediate NADPH/O2 CYP CYP450 (Oxidation) CYP->Intermediate Collapse Spontaneous Collapse Intermediate->Collapse Products Parent Drug (R-OH) + Methyl Formate / Methanol Collapse->Products Toxin FORMALDEHYDE (HCHO) Collapse->Toxin

Caption: CYP450-mediated oxidation of the MOM methylene bridge leads to an unstable hemiacetal, which spontaneously collapses to release the parent drug and carcinogenic formaldehyde.

The Toxicity Differential
  • Methyl Ether: Metabolic clearance generates formaldehyde, but the rate is typically slow (rate-limiting step).

  • MOM Ether: Cleavage is often extremely rapid (

    
     min in microsomes). This creates a "burst" of formaldehyde locally in the liver or target tissue.
    
    • Consequence: Formaldehyde cross-links proteins and DNA (genotoxicity).

    • Impact: High attrition risk in toxicology studies due to liver necrosis or mutagenicity (Ames positive).

Part 3: Experimental Assessment Protocols

To validate whether a MOM-containing hit should be pursued or discarded, you must assess two factors: Stability and Formaldehyde Release .

Protocol A: Microsomal Stability Assessment

Standard assay to determine intrinsic clearance.

  • Preparation: Incubate test compound (1 µM) with liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (MgCl₂, glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    .
    • Benchmark: If

      
       min, the MOM group is likely too labile for a systemic drug.
      
Protocol B: Formaldehyde Quantification (Nash Assay)

Essential for quantifying the toxicity risk. The Nash reagent reacts specifically with formaldehyde to form a yellow fluorescent product (diacetyldihydrolutidine).

  • Reagent Setup: Prepare Nash Reagent (2 M ammonium acetate, 0.05 M acetic acid, 0.02 M acetylacetone).

  • Incubation: Perform the microsomal incubation (as in Protocol A) but scale up volume to 500 µL.

  • Derivatization: At the endpoint (e.g., 30 min), add an equal volume of Nash Reagent to the quench mixture.

  • Development: Incubate at 60°C for 10 minutes.

  • Detection: Measure absorbance at 412 nm or fluorescence (Ex 410 nm / Em 510 nm).

  • Calibration: Run a standard curve using formalin (0–100 µM).

    • Interpretation: Correlate moles of HCHO released with moles of parent drug lost. A 1:1 ratio confirms the MOM group is the primary site of metabolism.

Part 4: Decision Workflow for Medicinal Chemists

Should you keep the MOM group? Use this logic flow to decide.

Diagram 2: MOM Optimization Workflow

MOM_Decision_Tree Start Hit Compound contains MOM Group Test1 Test Microsomal Stability (Protocol A) Start->Test1 Stable Stable (t1/2 > 60 min) Test1->Stable Yes Unstable Unstable (t1/2 < 30 min) Test1->Unstable No Keep Retain MOM (Rare, check toxicity) Stable->Keep Q_Prodrug Is the Parent Alcohol the Active Species? Unstable->Q_Prodrug Prodrug Design as Prodrug? (Assess HCHO risk) Q_Prodrug->Prodrug Yes Replace Replace MOM Q_Prodrug->Replace No (MOM is pharmacophore) Options Optimization Options: 1. Methyl Ether (-OMe) 2. Difluoromethyl (-OCF2H) 3. Oxetane (Polarity match) Replace->Options

Caption: Strategic decision tree for handling MOM-containing hits. Most pathways lead to replacement due to metabolic liability.

Part 5: Strategic Recommendations

The "False Positive" Trap

MOM ethers often show excellent potency in vitro (enzyme/cell assays) because they are stable in culture media. However, they fail in vivo. Recommendation: Always pair in vitro potency data with microsomal stability data early in the screening cascade.

Bioisostere Replacement

If the MOM group is essential for binding (e.g., the oxygen acts as an acceptor), replace it with metabolically robust alternatives:

  • Difluoromethoxymethyl (

    
    ):  The fluorine atoms withdraw electron density, preventing CYP oxidation.
    
  • Oxetane: A rigid, polar ether that mimics the H-bond acceptance of the MOM group but is metabolically stable.

  • Methoxyethyl (

    
    ):  (MEM group) – slightly more stable but still risky; generally avoid in final drugs.
    
The Prodrug Exception

If the goal is to deliver a polar alcohol across a membrane, the MOM group can act as a prodrug moiety. However, modern design prefers Pivaloyloxymethyl (POM) or phosphate esters (e.g., Fosphenytoin), which degrade via esterases rather than oxidative release of formaldehyde, offering a safer toxicity profile.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Defines MOM stability in synthesis vs acid lability).

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Mechanisms of acetal/hemiacetal hydrolysis and formaldehyde release).

  • Nash, T. (1953).[4] The colorimetric estimation of formaldehyde by means of the Hantzsch reaction.[5][6] Biochemical Journal, 55(3), 416–421. (The gold standard protocol for HCHO detection).

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270.

  • Uetrecht, J. (2019). Idiosyncratic Drug Reactions: Past, Present, and Future. Chemical Research in Toxicology, 32(11), 2190–2217. (Context on reactive metabolites and toxicity).

Sources

"Methyl 4-(methoxymethyl)phenylacetate" vs. ethyl 4-(methoxymethyl)phenylacetate: a comparative study

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical research and development, particularly within the pharmaceutical and fragrance industries, the selection of a lead compound or a functional ingredient often hinges on subtle molecular modifications that can significantly impact performance. The choice between a methyl and an ethyl ester of the same parent molecule is a classic example of such a critical decision point. This guide provides an in-depth comparative analysis of Methyl 4-(methoxymethyl)phenylacetate and Ethyl 4-(methoxymethyl)phenylacetate, offering a technical examination of their synthesis, physicochemical properties, and potential applications to assist researchers, scientists, and drug development professionals in making informed decisions.

Introduction: The Significance of the Ester Moiety

Esters are a fundamental class of organic compounds, and the specific alcohol moiety of an ester can profoundly influence its chemical and biological characteristics. The primary distinction between Methyl 4-(methoxymethyl)phenylacetate and Ethyl 4-(methoxymethyl)phenylacetate lies in the ester group: a methyl ester versus an ethyl ester. This seemingly minor difference of a single methylene unit (-CH2-) can alter properties such as volatility, solubility, steric hindrance, and metabolic stability.

In drug development, the esterification of a parent acid is a common strategy to create prodrugs with enhanced bioavailability. The rate of in vivo hydrolysis back to the active carboxylic acid can be tuned by the choice of the ester. In the fragrance and flavor industry, the ester group is a key determinant of the compound's olfactory profile and persistence. This guide will dissect these differences through a comparative lens, supported by experimental data and established scientific principles.

Synthesis and Mechanistic Considerations

The synthesis of both Methyl 4-(methoxymethyl)phenylacetate and Ethyl 4-(methoxymethyl)phenylacetate can be achieved through the esterification of 4-(methoxymethyl)phenylacetic acid. The choice of alcohol, methanol or ethanol, dictates the final product.

Fischer Esterification: A Classic Approach

A common and straightforward method for synthesizing these esters is the Fischer esterification of 4-(methoxymethyl)phenylacetic acid with the corresponding alcohol (methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol: General Fischer Esterification

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-(methoxymethyl)phenylacetic acid (1 equivalent).

  • Alcohol Addition: Add an excess of the respective alcohol, either methanol for the methyl ester or ethanol for the ethyl ester (typically 10-20 equivalents), which also serves as the solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Excess Alcohol: The use of excess alcohol shifts the reaction equilibrium towards the formation of the ester, maximizing the yield, in accordance with Le Châtelier's principle.

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Reflux: Heating the reaction provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Synthesis Workflow Diagrams

Synthesis_Methyl_Ester 4-(methoxymethyl)phenylacetic acid 4-(methoxymethyl)phenylacetic acid Protonation Protonation 4-(methoxymethyl)phenylacetic acid->Protonation H₂SO₄ Nucleophilic Attack Nucleophilic Attack Protonation->Nucleophilic Attack Methanol Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Proton Transfer Proton Transfer Tetrahedral Intermediate->Proton Transfer Elimination of Water Elimination of Water Proton Transfer->Elimination of Water Deprotonation Deprotonation Elimination of Water->Deprotonation Methyl 4-(methoxymethyl)phenylacetate Methyl 4-(methoxymethyl)phenylacetate Deprotonation->Methyl 4-(methoxymethyl)phenylacetate

Caption: Synthesis workflow for Methyl 4-(methoxymethyl)phenylacetate.

Synthesis_Ethyl_Ester 4-(methoxymethyl)phenylacetic acid 4-(methoxymethyl)phenylacetic acid Protonation Protonation 4-(methoxymethyl)phenylacetic acid->Protonation H₂SO₄ Nucleophilic Attack Nucleophilic Attack Protonation->Nucleophilic Attack Ethanol Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Proton Transfer Proton Transfer Tetrahedral Intermediate->Proton Transfer Elimination of Water Elimination of Water Proton Transfer->Elimination of Water Deprotonation Deprotonation Elimination of Water->Deprotonation Ethyl 4-(methoxymethyl)phenylacetate Ethyl 4-(methoxymethyl)phenylacetate Deprotonation->Ethyl 4-(methoxymethyl)phenylacetate Ester_Selection cluster_methyl Methyl Ester cluster_ethyl Ethyl Ester Methyl_Props - Lower Lipophilicity - Faster Hydrolysis Methyl_Outcome -> Rapid Onset of Action -> Shorter Duration Methyl_Props->Methyl_Outcome Ethyl_Props - Higher Lipophilicity - Slower Hydrolysis Ethyl_Outcome -> Enhanced Permeability -> Sustained Release Ethyl_Props->Ethyl_Outcome Desired Pharmacokinetic Profile Desired Pharmacokinetic Profile Desired Pharmacokinetic Profile->Methyl_Props Desired Pharmacokinetic Profile->Ethyl_Props

Safety Operating Guide

Navigating the Safe Handling of Methyl 4-(methoxymethyl)phenylacetate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of Methyl 4-(methoxymethyl)phenylacetate, a key intermediate in various synthetic pathways. Our focus extends beyond mere compliance, aiming to instill a culture of safety and confidence in your laboratory practices. By understanding the "why" behind each procedural step, we empower researchers to make informed decisions that safeguard their well-being and the fidelity of their work.

Hazard Profile of Methyl 4-(methoxymethyl)phenylacetate

Before implementing any handling protocols, a thorough understanding of the inherent hazards of Methyl 4-(methoxymethyl)phenylacetate is essential. While not classified as a hazardous substance or mixture under Regulation (EC) No. 1272/2008, it is crucial to recognize its potential risks to ensure appropriate protective measures are in place.[1]

The primary concerns associated with this compound are:

  • Combustibility: It is a combustible liquid, presenting a slight fire hazard when exposed to heat or flame.[2]

  • Acute Toxicity: It may be harmful if swallowed or in contact with skin.[3]

  • Skin Irritation: It can cause mild skin irritation upon prolonged or repeated contact.[1]

  • Inhalation: Inhalation of vapors or mist should be avoided.[1]

While comprehensive toxicological properties have not been fully investigated, it is prudent to handle this chemical with a high degree of caution.[1]

Core Principles of Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is not a one-size-fits-all approach. It is a risk-based decision-making process that considers the specific experimental conditions, the quantity of the substance being handled, and the potential for exposure. The following workflow illustrates the key considerations for determining the necessary level of protection.

PPE_Selection_Workflow cluster_1 PPE Selection A Task Evaluation (e.g., weighing, transfer, reaction) D Hand Protection (Gloves) A->D F Body Protection (Lab Coat) A->F B Scale of Operation (mg vs. kg) B->D C Potential for Splash or Aerosolization E Eye & Face Protection C->E G Respiratory Protection C->G High Risk

Caption: Decision workflow for selecting appropriate PPE when handling Methyl 4-(methoxymethyl)phenylacetate.

Detailed PPE Recommendations

Based on the hazard profile and the principles of risk assessment, the following table summarizes the recommended PPE for various laboratory tasks involving Methyl 4-(methoxymethyl)phenylacetate.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing and Small-Scale Transfers (<1g) Nitrile gloves. Inspect for integrity before use.Safety glasses with side shields.Standard laboratory coat.Not generally required if performed in a well-ventilated area or chemical fume hood.
Solution Preparation and Transfers (>1g) Nitrile gloves. Consider double-gloving for added protection.Chemical splash goggles.Chemical-resistant laboratory coat.Recommended if there is a potential for aerosol generation or if ventilation is inadequate. Use a NIOSH-approved respirator with an organic vapor cartridge.[4]
Running Reactions (Heated or Agitated) Nitrile or neoprene gloves.[5] Butyl gloves offer excellent resistance for prolonged contact with esters.[5][6]Chemical splash goggles and a face shield.[7][8]Chemical-resistant laboratory coat.Required if the reaction is performed outside of a certified chemical fume hood.
Spill Cleanup Heavy-duty nitrile or butyl gloves.Chemical splash goggles and a face shield.[7][8]Impervious clothing or a chemical-resistant apron.A full-face respirator with an organic vapor cartridge is recommended for cleaning up significant spills.[9]

Step-by-Step Protocols for PPE Usage

The efficacy of PPE is contingent upon its correct use. Adherence to standardized procedures for donning and doffing is critical to prevent cross-contamination and exposure.

Donning (Putting On) PPE
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat: Put on the laboratory coat, ensuring it is fully buttoned.

  • Eye/Face Protection: Don safety glasses, goggles, or a face shield as required by the task.

  • Gloves: Select the appropriate gloves and inspect for any tears or defects. Pull the cuffs of the gloves over the sleeves of the lab coat.

Doffing (Taking Off) PPE
  • Gloves: Remove gloves using the "glove-in-glove" technique to avoid touching the outer contaminated surface.[1]

  • Lab Coat: Remove the lab coat by rolling it inside out, ensuring the contaminated exterior is contained.

  • Eye/Face Protection: Remove eye and face protection.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[10] If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek medical attention.

  • Inhalation: Move the affected person to fresh air.[10] If they are not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1]

  • Spill: For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable container for disposal.[1] For major spills, evacuate the area and contact your institution's environmental health and safety department.[2]

Disposal of Contaminated PPE and Waste

All disposable PPE that has come into contact with Methyl 4-(methoxymethyl)phenylacetate should be considered contaminated waste.

  • Gloves and other disposable PPE: Place in a designated, sealed container for chemical waste.

  • Empty Containers: Handle uncleaned containers as you would the product itself.

  • Chemical Waste: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1] This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1][12] Do not allow the product to enter drains or sewage systems.[11]

By integrating these safety protocols into your daily laboratory workflow, you can significantly mitigate the risks associated with handling Methyl 4-(methoxymethyl)phenylacetate, fostering a secure and productive research environment.

References

  • Capot Chemical. (n.d.). Methyl 4-(methoxymethyl)phenylacetate SAFETY DATA SHEET. Retrieved from [Link]

  • Thermo Fisher Scientific. (2011, February 9). SAFETY DATA SHEET: Methyl phenylacetate. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.